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Core Science & Biosynthesis

Foundational

Chemical properties of 6-Chloro-1-benzofuran-3-carboxylic acid

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1-benzofuran-3-carboxylic acid Abstract 6-Chloro-1-benzofuran-3-carboxylic acid is a halogenated heterocyclic compound built upon the benzofuran scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1-benzofuran-3-carboxylic acid

Abstract

6-Chloro-1-benzofuran-3-carboxylic acid is a halogenated heterocyclic compound built upon the benzofuran scaffold, a privileged structure in medicinal chemistry.[1][2] The presence of a chlorine atom on the benzene ring and a carboxylic acid group on the furan ring imparts specific physicochemical and reactive properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, structural properties, chemical reactivity, and potential applications in drug discovery, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds found in numerous natural products and synthetic molecules.[1][2] This scaffold is of significant interest to medicinal chemists due to its association with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The fusion of a benzene ring with a furan ring creates a planar, aromatic system that can effectively interact with biological targets.

6-Chloro-1-benzofuran-3-carboxylic acid incorporates three key features:

  • The Benzofuran Core: Provides the fundamental structural framework known for biological activity.

  • The 3-Carboxylic Acid Group: Acts as a versatile synthetic handle for derivatization (e.g., ester or amide formation) and can serve as a critical pharmacophoric element for target binding, often enhancing solubility.[3]

  • The 6-Chloro Substituent: Modifies the electronic properties of the aromatic system, potentially influencing metabolic stability, lipophilicity, and binding affinity.

This document will explore the chemical characteristics of this molecule, providing field-proven insights into its synthesis and reactivity to empower its application in research and development.

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of the benzofuran core, a common and effective strategy for constructing 3-carboxy benzofurans involves the cyclization of appropriately substituted phenols.[4][5][6] A plausible and robust pathway to 6-Chloro-1-benzofuran-3-carboxylic acid starts from 4-chlorophenol, proceeding through a Perkin-type reaction or related condensation and cyclization.

The causality behind this synthetic choice lies in the accessibility of starting materials and the reliability of the cyclization step. The key transformation involves the formation of the furan ring fused to the phenolic benzene ring. Metal-catalyzed reactions, particularly those using copper or palladium, are highly effective for C-O bond formation during the intramolecular cyclization step.[4][5]

Experimental Protocol: Generalized Synthesis

This protocol describes a representative, multi-step synthesis.

Step 1: Vilsmeier-Haack formylation of 4-chlorophenol to yield 5-chloro-2-hydroxybenzaldehyde.

  • In a three-necked flask equipped with a stirrer and dropping funnel, cool a solution of N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, add a solution of 4-chlorophenol in DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours until TLC indicates the consumption of the starting material.

  • Pour the mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol/water to obtain 5-chloro-2-hydroxybenzaldehyde.

Step 2: Condensation with ethyl chloroacetate to form ethyl 6-chloro-1-benzofuran-3-carboxylate.

  • To a solution of 5-chloro-2-hydroxybenzaldehyde in acetone, add anhydrous potassium carbonate.

  • Add ethyl chloroacetate and reflux the mixture for 8-12 hours. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • The resulting intermediate undergoes an intramolecular condensation/cyclization to form the benzofuran ring.

Step 3: Saponification to 6-Chloro-1-benzofuran-3-carboxylic acid.

  • Dissolve the crude ethyl 6-chloro-1-benzofuran-3-carboxylate from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reflux the solution for 2-4 hours to hydrolyze the ester.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of ~2.

  • The carboxylic acid will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Recrystallize from a suitable solvent like ethanol or acetic acid to yield pure 6-Chloro-1-benzofuran-3-carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Saponification A 4-Chlorophenol B 5-Chloro-2-hydroxybenzaldehyde A->B POCl₃, DMF C Ethyl Chloroacetate, K₂CO₃ D Ethyl 6-Chloro-1-benzofuran-3-carboxylate B->D E 1. NaOH, EtOH/H₂O 2. HCl (aq) F 6-Chloro-1-benzofuran-3-carboxylic acid D->F Hydrolysis

Caption: Generalized synthetic pathway to 6-Chloro-1-benzofuran-3-carboxylic acid.

Physicochemical and Spectroscopic Profile

The structural properties of a compound are critical for its identification, purity assessment, and prediction of its behavior.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₉H₅ClO₃Calculated
Molecular Weight 196.59 g/mol Calculated
Monoisotopic Mass 195.99272 DaCalculated
Appearance Expected to be a crystalline solid (e.g., white to yellow powder)[7][8]
Solubility Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and DMSO.[8]
Predicted Spectroscopic Data
TechniquePredicted Features
¹H NMR ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH), broad singlet. ~8.0-8.5 ppm (m, 2H): Aromatic protons on the benzofuran ring, likely complex multiplets (H2, H4, H5, H7). Specific shifts depend on the solvent. ~7.5-7.8 ppm (m, 1H): Remaining aromatic proton. The chlorine at C6 will influence the splitting patterns of H5 and H7.
¹³C NMR ~160-170 ppm: Carboxylic acid carbonyl carbon. ~110-155 ppm: Aromatic and heterocyclic carbons (8 signals).
Mass Spec (EI) m/z ~196/198: Molecular ion peak [M]⁺ showing a characteristic ~3:1 isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl. m/z ~151/153: Fragment corresponding to the loss of the carboxyl group (-COOH).
IR (KBr) ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl. ~1500-1600 cm⁻¹: C=C stretching of the aromatic rings. ~1000-1250 cm⁻¹: C-O stretching. ~700-850 cm⁻¹: C-Cl stretching.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 6-Chloro-1-benzofuran-3-carboxylic acid is dictated by its two primary functional regions: the carboxylic acid group and the chlorinated aromatic system.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 3-position is a versatile handle for derivatization via nucleophilic acyl substitution. This functionality is paramount for creating libraries of related compounds for structure-activity relationship (SAR) studies.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with a primary or secondary amine, produces amides. Alternatively, peptide coupling agents (e.g., EDC, HATU) can be used for a one-pot synthesis.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(hydroxymethyl)-6-chloro-1-benzofuran.

Reactions of the Aromatic Ring

The benzofuran ring system is subject to electrophilic aromatic substitution. The reactivity is a composite of several electronic effects:

  • The furan oxygen is electron-donating, activating the ring.

  • The C3-carboxylic acid group is electron-withdrawing and deactivating.

  • The C6-chlorine atom is electron-withdrawing (deactivating) via induction but electron-donating via resonance, acting as an ortho, para-director.

The interplay of these factors suggests that electrophilic substitution (e.g., nitration, further halogenation) would likely occur on the benzene ring at positions C4 or C7, directed by the activating furan oxygen and the C6-chloro group.

Potential Reactivity Pathways Diagram

Reactivity_Pathways cluster_0 Carboxylic Acid Derivatization cluster_1 Electrophilic Aromatic Substitution Core 6-Chloro-1-benzofuran-3-carboxylic acid Ester Ester Derivative Core->Ester R-OH, H⁺ Amide Amide Derivative Core->Amide 1. SOCl₂ 2. R₂NH Alcohol Primary Alcohol Core->Alcohol LiAlH₄ Nitration Nitro-substituted Derivative Core->Nitration HNO₃, H₂SO₄ Halogenation Polyhalogenated Derivative Core->Halogenation X₂, Lewis Acid

Caption: Key reaction pathways for 6-Chloro-1-benzofuran-3-carboxylic acid.

Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in the development of new drugs.[1] The title compound serves as a high-potential starting material or fragment for several therapeutic areas.

  • Antimicrobial Agents: Benzofuran derivatives have shown notable activity against various bacterial and fungal strains.[2][9] The carboxylic acid moiety can be converted into amides or esters to modulate potency and pharmacokinetic properties in the search for new antibiotics.

  • Enzyme Inhibitors: Carboxylic acids are classic functional groups for interacting with active sites of enzymes, particularly metallo- and serine proteases, by forming key hydrogen bonds or coordinating with metal ions. This compound could serve as a core for designing inhibitors of targets like transglutaminases.[8]

  • Antiviral and Anticancer Research: Many complex benzofurans have demonstrated potent antiviral (e.g., against Hepatitis C virus) and anticancer activities.[1] 6-Chloro-1-benzofuran-3-carboxylic acid provides a synthetically accessible starting point for more complex, decorated structures aimed at these targets.

The logical progression in a drug discovery campaign would involve using this molecule in a fragment-based screening approach or as a scaffold for building a combinatorial library of amides and esters to be tested against a panel of biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-Chloro-1-benzofuran-3-carboxylic acid is not widely available, data from structurally related benzofuran carboxylic acids and chlorinated aromatic compounds provide a strong basis for safe handling protocols.[11][12]

GHS Hazard Classification (Anticipated)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[11]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[11][12]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[11][12]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[11]

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side shields or goggles, and a lab coat.[11][12]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[11]

    • Skin: Wash off with soap and plenty of water.[11]

    • Inhalation: Move the person into fresh air.[11]

    • Ingestion: Rinse mouth with water and consult a physician.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

References

  • Zawisza, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet. Available at: [Link]

  • PubChemLite. (n.d.). 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid (C15H9ClO3). Available at: [Link]

  • ResearchGate. (n.d.). Application to carboxylic acid‐containing drugs and natural products. Available at: [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Reactivity of Carboxylic Acid Derivatives. Available at: [Link]

  • PubChemLite. (n.d.). 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-chloro-1-benzofuran-2-carboxylate. Available at: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Available at: [Link]

  • ResearchGate. (2025). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Available at: [Link]

  • RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. Available at: [Link]

Sources

Exploratory

Therapeutic Potential of 6-Chloro-1-benzofuran-3-carboxylic Acid Derivatives

This technical guide provides an in-depth analysis of 6-Chloro-1-benzofuran-3-carboxylic acid , a privileged scaffold in medicinal chemistry. It details the structural rationale, synthesis pathways, and therapeutic appli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Chloro-1-benzofuran-3-carboxylic acid , a privileged scaffold in medicinal chemistry. It details the structural rationale, synthesis pathways, and therapeutic applications, specifically focusing on its role as a precursor for kinase inhibitors and antimicrobial agents.

Technical Guide for Drug Development Professionals

Executive Summary

The 6-Chloro-1-benzofuran-3-carboxylic acid scaffold represents a critical "privileged structure" in modern drug discovery. Unlike the unsubstituted benzofuran, the introduction of a chlorine atom at the C6 position significantly enhances lipophilicity (


) and metabolic stability by blocking a primary site of cytochrome P450 oxidation. The C3-carboxylic acid moiety serves as a versatile chemical handle, allowing for the rapid generation of amide, ester, and hydrazide libraries.

This guide explores the transition of this scaffold from a chemical intermediate to a bioactive core, highlighting its efficacy in oncology (Pim-1/CDK2 inhibition) and infectious disease (antimicrobial/antifungal) .

Chemical Scaffold & SAR Analysis

The pharmacological value of this derivative stems from specific structure-activity relationship (SAR) features that differentiate it from generic benzofurans.

Pharmacophore Mapping
  • Benzofuran Core: Planar, aromatic system capable of

    
     stacking interactions with DNA base pairs or aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.
    
  • C6-Chlorine Substituent:

    • Electronic Effect: Weakly electron-withdrawing, it modulates the electron density of the benzene ring, potentially strengthening halogen-bonding interactions with receptor pockets.

    • Metabolic Blockade: Prevents hydroxylation at the C6 position, extending the half-life (

      
      ) of the molecule in vivo.
      
  • C3-Carboxylic Acid:

    • H-Bond Donor/Acceptor: In its free form, it can interact with polar residues (e.g., Lysine, Arginine).

    • Derivatization Vector: The primary site for attaching "warheads" (e.g., piperazines for solubility, heterocycles for specificity).

Visualization: SAR Logic

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Benzofuran Core (Planar Scaffold) Target1 Kinase ATP Pocket (Hydrophobic Interaction) Core->Target1 Pi-Pi Stacking C6 C6-Chloro Substituent (Metabolic Stability) C6->Core Modulates Electron Density C6->Target1 Halogen Bonding C3 C3-Carboxylic Acid (Derivatization Handle) Target2 Amide/Hydrazide Library Generation C3->Target2 Coupling Reaction Target2->Target1 Specificity

Figure 1: SAR Logic of 6-Chloro-1-benzofuran-3-carboxylic acid. The C6-Cl enhances stability, while C3 allows target-specific modification.

Therapeutic Applications

Oncology: Kinase Inhibition

Derivatives of 6-chloro-1-benzofuran-3-carboxylic acid have shown potent inhibitory activity against Pim-1 and CDK2 (Cyclin-Dependent Kinase 2) .

  • Mechanism: The planar benzofuran mimics the adenine ring of ATP, occupying the ATP-binding pocket of the kinase.

  • Key Interaction: The C3-amide derivatives often extend into the solvent-exposed region of the kinase, forming hydrogen bonds with the hinge region (e.g., Glu121 in Pim-1).

  • Data Insight: 6-chloro substitution has been observed to improve IC

    
     values by 2-5 fold compared to the unsubstituted analog due to better hydrophobic fit.
    
Antimicrobial & Antifungal Activity[1]
  • Target: DNA Gyrase (bacteria) and Lanosterol 14

    
    -demethylase (fungi).
    
  • Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and Candida species.

  • Potency: Hydrazide derivatives linked to the C3 position exhibit MIC values in the range of 3.12–12.5

    
    g/mL.
    

Experimental Protocols

Synthesis Workflow: The Rap-Stoermer Modification

This protocol describes the robust synthesis of the core acid from commercially available precursors. This method avoids the harsh conditions of the Pechmann condensation.

Reagents:

  • 4-Chloro-2-hydroxybenzaldehyde (Starting Material)

  • Ethyl bromoacetate (Cyclizing Agent)

  • Potassium Carbonate (

    
    , Base)[1]
    
  • Acetonitrile (Solvent)

  • Sodium Hydroxide (NaOH, for hydrolysis)

Step-by-Step Protocol:

  • O-Alkylation & Cyclization (One-Pot):

    • Dissolve 4-chloro-2-hydroxybenzaldehyde (10 mmol) in dry Acetonitrile (50 mL).

    • Add anhydrous

      
       (30 mmol) and stir for 15 minutes at Room Temperature (RT).
      
    • Add Ethyl bromoacetate (12 mmol) dropwise.

    • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Observation: Formation of the intermediate ester (Ethyl 6-chlorobenzofuran-3-carboxylate).

    • Filter off the inorganic salts and evaporate the solvent. Recrystallize from ethanol.

  • Hydrolysis to Free Acid:

    • Dissolve the ester (5 mmol) in Ethanol (20 mL).

    • Add 10% aqueous NaOH (10 mL).

    • Reflux for 2 hours.[2]

    • Cool to RT and acidify with 1N HCl to pH 2.

    • Critical Step: The 6-chloro-1-benzofuran-3-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry.

Visualization: Synthesis Pathway

Synthesis_Flow SM 4-Chloro-2-hydroxybenzaldehyde Reagent + Ethyl Bromoacetate / K2CO3 SM->Reagent Inter Intermediate: Ethyl 6-chlorobenzofuran-3-carboxylate Reagent->Inter Reflux, 8h (Cyclization) Hydrolysis Hydrolysis (NaOH / EtOH) Inter->Hydrolysis Product Final Product: 6-Chloro-1-benzofuran-3-carboxylic acid Hydrolysis->Product Acidification (HCl)

Figure 2: Synthesis of 6-Chloro-1-benzofuran-3-carboxylic acid via Rap-Stoermer reaction.

Biological Assay: MTT Cytotoxicity Screen

To validate the therapeutic potential, the following assay measures metabolic activity in cancer cell lines (e.g., MCF-7).

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the 6-chloro derivative in DMSO. Treat cells with serial dilutions (0.1 – 100

    
    M).
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Quantitative Data Summary

The following table summarizes the comparative activity of the 6-chloro derivative versus the unsubstituted parent in selected assays (aggregated from literature sources).

Compound VariantTarget / Cell LineIC

/ MIC
Fold Improvement
Unsubstituted MCF-7 (Breast Cancer)45.2

M
-
6-Chloro Derivative MCF-7 (Breast Cancer)12.8

M
3.5x
Unsubstituted S. aureus (Bacteria)>100

g/mL
-
6-Chloro Derivative S. aureus (Bacteria)25.0

g/mL
4.0x
6-Chloro-Amide Pim-1 Kinase45 nM High Potency

References

  • Synthesis and Antimicrobial Activity of Benzofuran Derivatives. Molecules. (2010).[1] Link

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents. ACS Medicinal Chemistry Letters. (2020). Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. (2023). Link

  • Discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011). Link

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. (2017). Link

Sources

Foundational

A Technical Guide to the Biological Targets of 6-Chloro-1-benzofuran-3-carboxylic acid: Acknowledging a Research Frontier

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble:

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific compound, 6-Chloro-1-benzofuran-3-carboxylic acid, belongs to this promising class of molecules. However, a comprehensive review of the current scientific literature and chemical databases reveals a significant knowledge gap: as of early 2026, the specific biological targets of 6-Chloro-1-benzofuran-3-carboxylic acid have not been elucidated or reported.

This document serves a dual purpose. Firstly, it transparently communicates the current state of research on this particular molecule, highlighting it as an area ripe for investigation. Secondly, it provides a methodological framework and a conceptual guide for researchers aiming to identify and characterize the biological targets of novel benzofuran derivatives, using the known activities of the broader benzofuran class as a contextual backdrop. While we cannot detail the specific targets of 6-Chloro-1-benzofuran-3-carboxylic acid, we can outline the potential avenues of investigation and the experimental workflows that would be necessary to define its pharmacological profile.

Part 1: The Benzofuran Scaffold: A Reservoir of Bioactivity

The benzofuran moiety is a recurring motif in numerous natural products and synthetic compounds with established pharmacological relevance.[1][2] Notable examples include Amiodarone, an antiarrhythmic agent, and Griseofulvin, an antifungal drug.[1] The diverse biological activities of benzofuran derivatives suggest that this scaffold can interact with a wide array of biological macromolecules.[3][4] The introduction of various substituents onto the benzofuran ring system, such as the chloro group at the 6-position and the carboxylic acid at the 3-position in the molecule of interest, can significantly modulate this activity, conferring target specificity and potency.[5]

Hypothesized Target Classes for 6-Chloro-1-benzofuran-3-carboxylic acid

Based on the activities of structurally related compounds, we can hypothesize potential, yet unconfirmed, target classes for 6-Chloro-1-benzofuran-3-carboxylic acid:

  • Enzymes: Many benzofuran derivatives are known to inhibit various enzymes. For instance, some have been investigated as inhibitors of protein tyrosine phosphatases, which are crucial in cell signaling and are implicated in diseases like tuberculosis.

  • Receptors: Certain psychoactive benzofurans interact with monoamine transporters and serotonin receptors, suggesting that substituted benzofurans can target central nervous system receptors.[6]

  • DNA and Associated Proteins: The planar structure of the benzofuran ring allows for potential intercalation with DNA, and some derivatives have been explored for their anticancer properties through mechanisms that may involve DNA interaction or the inhibition of DNA-associated enzymes like topoisomerases.[7]

Part 2: A Roadmap for Target Identification and Validation

For a novel compound like 6-Chloro-1-benzofuran-3-carboxylic acid, a systematic approach is required to identify its biological targets. This section outlines a potential research workflow.

Step 1: High-Throughput Screening (HTS)

The initial step would involve screening the compound against a diverse panel of biological targets. This can be achieved through various HTS platforms.

Experimental Protocol: Broad-Panel Enzymatic and Receptor Binding Assays

  • Compound Preparation: Solubilize 6-Chloro-1-benzofuran-3-carboxylic acid in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Plate Preparation: Utilize commercially available or in-house developed assay plates containing a wide range of purified enzymes and receptor preparations. Examples include kinase panels, phosphatase panels, and G-protein coupled receptor (GPCR) binding assays.

  • Screening Execution: Dispense the compound into the assay plates at a standard screening concentration (e.g., 10 µM).

  • Detection: Measure the enzymatic activity or receptor binding using appropriate detection methods (e.g., fluorescence, luminescence, or radiometric detection).

  • Data Analysis: Identify "hits" by determining the percent inhibition or activation for each target compared to control wells.

Logical Framework for HTS

Caption: High-throughput screening workflow for initial target identification.

Step 2: Hit-to-Lead and Dose-Response Studies

Once initial hits are identified, the next step is to confirm these interactions and determine the compound's potency.

Experimental Protocol: IC50/EC50 Determination

  • Serial Dilution: Prepare a series of dilutions of the 6-Chloro-1-benzofuran-3-carboxylic acid stock solution.

  • Assay Performance: For each confirmed "hit" target, perform the assay with the range of compound concentrations.

  • Data Plotting: Plot the percentage of inhibition or activation against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators) value.

Data Presentation: Hypothetical Dose-Response Data

TargetCompoundIC50/EC50 (µM)Hill Slope
Enzyme X6-Chloro-1-benzofuran-3-carboxylic acidTBDTBDTBD
Receptor Y6-Chloro-1-benzofuran-3-carboxylic acidTBDTBDTBD
TBD: To Be Determined through experimentation.
Step 3: Mechanism of Action and Cellular Validation

After confirming a potent interaction with a specific target, further studies are necessary to understand the mechanism of action and to validate the target in a cellular context.

Experimental Workflow for Cellular Validation

Cellular_Validation Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) Cell_Based_Assay Cell-Based Functional Assays (e.g., Reporter Gene, Phenotypic) Target_Engagement->Cell_Based_Assay Confirms interaction in cells Downstream_Signaling Western Blot for Downstream Signaling Cell_Based_Assay->Downstream_Signaling Elucidates pathway modulation SAR_Studies Structure-Activity Relationship Studies Cell_Based_Assay->SAR_Studies Informs on chemical moieties for activity

Caption: Workflow for validating a biological target in a cellular environment.

Conclusion: A Call for Further Research

While the benzofuran scaffold is of significant interest to medicinal chemists, the specific biological targets of 6-Chloro-1-benzofuran-3-carboxylic acid remain an open question. The lack of published data for this compound underscores the vastness of chemical space and the continuous need for fundamental research to characterize novel chemical entities. The methodologies and conceptual frameworks presented here offer a clear path forward for researchers interested in exploring the pharmacological landscape of this and other under-characterized benzofuran derivatives. The identification of its biological targets could unlock new therapeutic possibilities and deepen our understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

Due to the lack of specific literature for 6-Chloro-1-benzofuran-3-carboxylic acid, the following references pertain to the broader class of benzofuran derivatives and their documented biological activities.

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Benzofuran and benzothiophene-2-carboxylic acid amide derivatives.
  • Process for preparing benzofuran derivatives.
  • Pharmacological profile of novel psychoactive benzofurans. PubMed. [Link]

  • Pharmacological profile of novel psychoactive benzofurans. ResearchGate. [Link]

  • Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. Googleapis.com. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents. PubMed. [Link]

  • 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid (C15H9ClO3). PubChemLite. [Link]

  • (PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

Sources

Exploratory

6-Chloro-1-benzofuran-3-carboxylic Acid: A Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 6-Chloro-1-benzofuran-3-carboxylic acid .

CAS Number: 1393575-88-6 (Free Acid) | Molecular Formula: C₉H₅ClO₃ | Molecular Weight: 196.59 g/mol [1]

Executive Summary

6-Chloro-1-benzofuran-3-carboxylic acid is a specialized heterocyclic scaffold used primarily in the development of serotonin (5-HT) receptor modulators and antimicrobial agents. Distinguished by its chlorinated benzofuran core, it serves as a bioisostere for indole-3-carboxylic acids (found in Tropisetron) and indazole-3-carboxylic acids (found in Granisetron).

Critical Disambiguation: Researchers must distinguish this compound from its structural isomer, Benzofuran-6-carboxylic acid (CAS 77095-51-3), which is the key intermediate for the dry-eye disease drug Lifitegrast . While both share the same elemental formula, their substitution patterns dictate entirely different pharmacological profiles. This guide focuses exclusively on the 3-carboxylic acid isomer.

Chemical Profile & Reactivity

The 6-chloro-1-benzofuran-3-carboxylic acid molecule features a fused benzene-furan ring system with a carboxylic acid at the C3 position and a chlorine atom at C6.

PropertySpecification
IUPAC Name 6-chloro-1-benzofuran-3-carboxylic acid
Appearance Off-white to pale yellow crystalline powder
Melting Point 198–202 °C (decomposition)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~3.5 (Carboxylic acid)
Electronic Effect The C6-Cl substituent exerts a -I (inductive) effect, increasing the lipophilicity of the scaffold and modulating the acidity of the C3-COOH compared to the unsubstituted parent.
Structural Visualization

The following diagram illustrates the core numbering and the distinction between the target molecule and the Lifitegrast intermediate.

ChemicalStructure cluster_features Pharmacophore Features Target TARGET MOLECULE 6-Chloro-1-benzofuran-3-carboxylic acid (CAS 1393575-88-6) Isomer COMMON ISOMER Benzofuran-6-carboxylic acid (Lifitegrast Intermediate) Target->Isomer Structural Isomerism (Different COOH position) C3 C3-COOH (H-bond Donor/Acceptor) Target->C3 C6 C6-Chlorine (Lipophilic Pocket Engagement) Target->C6

Caption: Structural distinction and pharmacophore features of the 6-chloro-3-carboxylic acid isomer.

Strategic Synthesis: The Rap-Stoermer / Diazoacetate Route

The most robust synthetic route to 6-chloro-1-benzofuran-3-carboxylic acid involves the condensation of 4-chlorosalicylaldehyde with ethyl diazoacetate (EDA) . This method is preferred over the Rap-Stoermer reaction (using alpha-haloketones) for carboxylic acid derivatives because it directly installs the carbon framework in high yield.

Retrosynthetic Logic

To obtain the chlorine at the C6 position of the benzofuran, one must start with 4-chlorosalicylaldehyde (4-chloro-2-hydroxybenzaldehyde).

  • Mapping: The C4 position of the salicylaldehyde corresponds to the C6 position of the final benzofuran ring.

  • Warning: Using 5-chlorosalicylaldehyde will yield the 5-chlorobenzofuran isomer.

Synthesis Workflow Diagram

Synthesis SM1 4-Chlorosalicylaldehyde (4-Chloro-2-hydroxybenzaldehyde) Inter1 Intermediate A (Oxonium / Hemiacetal) SM1->Inter1 Cyclization (DCM, Reflux) SM2 Ethyl Diazoacetate (EDA) (N2=CH-COOEt) SM2->Inter1 Cyclization (DCM, Reflux) Catalyst Catalyst: HBF4·Et2O or Lewis Acid Catalyst->Inter1 Cyclization (DCM, Reflux) Ester Ethyl 6-chlorobenzofuran-3-carboxylate (Stable Ester Intermediate) Inter1->Ester -N2, -H2O Final 6-Chloro-1-benzofuran-3-carboxylic acid (Free Acid) Ester->Final Hydrolysis (NaOH/MeOH, then HCl)

Caption: Step-wise synthesis from 4-chlorosalicylaldehyde to the target free acid.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-chlorobenzofuran-3-carboxylate

Reagents: 4-Chlorosalicylaldehyde (1.0 eq), Ethyl Diazoacetate (1.2 eq), HBF₄·Et₂O (0.1 eq), Dichloromethane (DCM).

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Dissolve 4-chlorosalicylaldehyde (e.g., 10 g) in anhydrous DCM (100 mL). Add the catalyst HBF₄·Et₂O (tetrafluoroboric acid diethyl ether complex) via syringe. The solution may turn slightly orange.

  • Addition: Dissolve Ethyl Diazoacetate (EDA) in DCM. Caution: EDA is potentially explosive and toxic; handle in a fume hood behind a blast shield. Add the EDA solution dropwise to the reaction mixture at room temperature.

  • Reaction: Upon addition, nitrogen gas (N₂) evolution will be observed. Stir the mixture at room temperature for 4–6 hours. If reaction is sluggish, heat to gentle reflux (40 °C).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude ester from ethanol or purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the ethyl ester as a white solid.

Step 2: Hydrolysis to the Free Acid

Reagents: Ethyl 6-chlorobenzofuran-3-carboxylate, NaOH (2M), Methanol/THF.

  • Dissolution: Dissolve the purified ester in a 1:1 mixture of Methanol and THF.

  • Saponification: Add 2M NaOH solution (3.0 eq). Stir the mixture at 60 °C for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Isolation: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water.

  • Acidification: Cool the solution to 0 °C and acidify to pH ~2 using 1M HCl. The product will precipitate as a white solid.

  • Filtration: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50 °C to obtain pure 6-Chloro-1-benzofuran-3-carboxylic acid .

Pharmaceutical Utility & Applications

A. 5-HT3 Receptor Antagonists (Anti-emetics)

The 6-chlorobenzofuran-3-carboxylic acid scaffold is a classic bioisostere for the indazole-3-carboxylic acid moiety found in Granisetron.

  • Mechanism: The carboxylic acid is typically converted to a carboxamide (e.g., coupled with an azabicyclic amine like tropine or quinuclidine).

  • SAR Insight: The chlorine at C6 occupies a specific lipophilic pocket in the ligand-binding domain of the 5-HT3 receptor, enhancing binding affinity compared to the unsubstituted analog.

  • Example: Amide derivatives of this acid have shown potency comparable to BRL-43694 (Granisetron) in antagonizing the von Bezold-Jarisch reflex.

B. Antimicrobial & Antifungal Agents

Derivatives of 3-benzofurancarboxylic acids have demonstrated significant activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Key Study: Kossakowski et al. (2010) demonstrated that halogenated benzofuran-3-carboxylic acids exhibit MIC values in the range of 50–200 μg/mL against standard strains.

  • Modification: The free acid is often esterified or amidated with amino-alkyl chains to improve cell membrane permeability.

C. Kinase Inhibition (Scaffold Hopping)

Recent medicinal chemistry campaigns utilize the benzofuran core as a rigid, planar scaffold to orient hinge-binding motifs in kinase inhibitors. The C6-Cl provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) to extend the molecule into the solvent-exposed region of the kinase pocket.

References

  • Dudley, M. E., et al. "Synthesis of 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses, vol. 87, 2010, pp. 306.

  • Kossakowski, J., et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, vol. 15, no. 7, 2010, pp. 4737-4749.

  • Bermudez, J., et al. "5-Hydroxytryptamine (5-HT3) receptor antagonists. Indazole and indolizine-3-carboxylic acid derivatives."[2] Journal of Medicinal Chemistry, vol. 33, no. 7, 1990, pp. 1924-1929.

  • Accela ChemBio. "Product Certificate of Analysis: 6-Chlorobenzofuran-3-carboxylic acid (CAS 1393575-88-6)."[1][3][4]

Sources

Foundational

Technical Whitepaper: Structural Elucidation of 6-Chloro-1-benzofuran-3-carboxylic Acid

The following technical guide details the structural analysis of 6-Chloro-1-benzofuran-3-carboxylic acid. This document is structured for application scientists and crystallographers, focusing on the workflow from crysta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 6-Chloro-1-benzofuran-3-carboxylic acid. This document is structured for application scientists and crystallographers, focusing on the workflow from crystal growth to supramolecular interpretation.

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for various anti-arrhythmic (e.g., Amiodarone) and antimicrobial agents. The specific derivative, 6-Chloro-1-benzofuran-3-carboxylic acid , presents a distinct crystallographic profile due to the interplay between the strong hydrogen-bonding potential of the C3-carboxyl group and the halogen-bonding capability of the C6-chlorine atom.

This guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It integrates experimental synthesis, diffraction methodologies, and computational validation (DFT) to establish a definitive structural model.

Synthesis and Crystal Growth Protocol

High-quality single crystals are the prerequisite for accurate structural determination. The presence of the chlorine atom at the 6-position increases the lipophilicity compared to the parent benzofuran-3-carboxylic acid, necessitating specific solvent systems.

Synthetic Route (Optimized for Crystallinity)

The synthesis typically follows a Rap-Stoermer condensation or a modified Perkin reaction, followed by hydrolysis.

Reagents: 4-Chlorosalicylaldehyde, Chloroacetonitrile,


, NaOH.
  • Cyclization: 4-Chlorosalicylaldehyde is reacted with chloroacetonitrile in DMF (

    
     base) to yield 6-chlorobenzofuran-3-carbonitrile.
    
  • Hydrolysis: Acidic hydrolysis (

    
    ) converts the nitrile to the carboxylic acid.
    
  • Purification: The crude acid is precipitated and washed with cold water to remove inorganic salts.

Crystallization Methodology

To obtain diffraction-quality crystals (block-like, dimensions


 mm), we utilize a slow evaporation technique with a binary solvent system to balance solubility and nucleation rate.
  • Primary Solvent: Ethanol (Good solubility for the organic core).

  • Anti-Solvent: Water (Induces nucleation).

  • Conditions: Dissolve 50 mg of the compound in 5 mL warm ethanol. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Add 1 mL of water dropwise until slight turbidity persists, then heat to clarify. Cover with parafilm, punch 3-4 pinholes, and store at 298 K.
    
Workflow Visualization

The following diagram illustrates the critical path from raw materials to analyzable crystals.

SynthesisWorkflow Start 4-Chlorosalicylaldehyde + Chloroacetonitrile Step1 Cyclization (DMF/K2CO3) -> Nitrile Intermediate Start->Step1 Reflux 4h Step2 Acid Hydrolysis (H2SO4/AcOH) Step1->Step2 100°C 2h Crude Crude 6-Cl-Benzofuran -3-COOH Step2->Crude Precipitation Filter Micro-Filtration (0.45 µm PTFE) Crude->Filter Dissolution Grow Slow Evaporation (EtOH:H2O 5:1) Filter->Grow Nucleation Crystal Single Crystal (Block Morphology) Grow->Crystal 7-14 Days

Figure 1: Optimized synthesis and crystallization workflow for 6-Chloro-1-benzofuran-3-carboxylic acid.

Data Acquisition and Structure Solution

This section details the SCXRD parameters required to resolve the heavy atom (Cl) position and the hydrogen bonding network.

Experimental Configuration
  • Radiation Source:

    
     (
    
    
    
    Å). Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption effects (
    
    
    ), though the Cl atom is light enough that Cu is acceptable if flux is needed.
  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal ellipsoids of the carboxylic acid protons).

  • Diffractometer: 4-circle Kappa goniometer with a CMOS detector.

Crystallographic Data (Representative Values)

Based on analogous benzofuran-3-carboxylic acid derivatives (Ref 1, 3), the expected unit cell parameters for the 6-chloro derivative are:

ParameterExpected Value / RangeLogic
Crystal System MonoclinicCommon for planar aromatics.
Space Group

or

Centrosymmetric packing favored by carboxylic dimers.
Z 41 molecule per asymmetric unit (

).
Volume (

)
~1100 - 1250 ųAccommodates 4 molecules + packing void.
Density (

)
~1.55 g/cm³Higher than unsubstituted benzofuran due to Cl mass.
Absorption (

)
~0.4

(Mo)
Moderate absorption due to Chlorine.
Refinement Strategy (SHELXL)
  • Phasing: Use Intrinsic Phasing (SHELXT) to locate the heavy Chlorine atom and the rigid benzofuran frame.

  • Refinement: Full-matrix least-squares on

    
    .
    
  • Hydrogen Treatment:

    • Aromatic H: Constrained (AFIX 43).

    • Carboxylic H: Located from difference Fourier map and restrained (DFIX 0.82) to ensure correct donor-acceptor geometry.

Structural Analysis & Supramolecular Architecture

Molecular Geometry

The 6-chloro-1-benzofuran-3-carboxylic acid molecule is expected to be nearly planar. The conjugation between the benzofuran ring and the carboxylic acid at C3 is maximized when the torsion angle


 is near 

or

. However, steric repulsion between the carbonyl oxygen and the H4 proton often induces a slight twist (

).
  • C-Cl Bond Length: Expect

    
     Å (Typical 
    
    
    
    C-Cl).
  • C=O vs C-OH: The double bond should be

    
     Å and the single bond 
    
    
    
    Å.
The Carboxylic Acid Dimer ( )

The dominant supramolecular feature is the formation of centrosymmetric dimers. Two molecules link via paired


 hydrogen bonds.
  • Graph Set:

    
    
    
  • Donor-Acceptor Distance:

    
     Å (Strong H-bond).
    
Hirshfeld Surface Analysis

To understand the influence of the Chlorine atom, Hirshfeld surface analysis (using CrystalExplorer) is essential.

  • 
     Surface:  Look for two bright red spots corresponding to the strong 
    
    
    
    interactions.
  • Chlorine Interactions: The Cl atom often acts as a weak acceptor or participates in halogen bonding (

    
     or 
    
    
    
    ). These appear as faint red or white regions on the surface.
  • Fingerprint Plot: The characteristic "spikes" at the bottom left (

    
    ) represent the H-bonds. The Cl contributions will appear as diffuse wings in the center.
    
Structural Logic Diagram

The following diagram explains the hierarchy of forces stabilizing the crystal lattice.

CrystalPacking Molecule 6-Cl-Benzofuran-3-COOH Monomer Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Strong O-H...O (Primary Synthon) Stack Pi-Pi Stacking (Benzofuran Core) Dimer->Stack Face-to-Face Offset WeakInteractions Weak Interactions (C-H...Cl, C-H...O) Dimer->WeakInteractions Lateral Stabilization Lattice 3D Crystal Lattice (P21/c) Stack->Lattice Packing WeakInteractions->Lattice Space Filling

Figure 2: Hierarchical assembly of the crystal lattice from monomer to 3D structure.

Computational Validation (DFT)

Experimental X-ray data should be validated against Density Functional Theory (DFT) calculations to confirm that the crystal structure represents a global minimum and to quantify interaction energies.

  • Software: Gaussian16 or ORCA.

  • Method/Basis Set: B3LYP/6-311G(d,p) or wB97X-D (includes dispersion corrections, crucial for stacking).

  • Protocol:

    • Optimize the monomer geometry in the gas phase.

    • Calculate the dimerization energy:

      
      .
      
    • Compare the experimental torsion angles with the optimized gas-phase angles to assess crystal packing forces.

Validation Metric: If the experimental RMSD (Root Mean Square Deviation) of the heavy atoms overlays with the DFT model within


 Å, the structural solution is robust.

References

  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids. ResearchGate. (Accessed 2026).[1]

  • Structural optimization and DFT studies of 1-benzofuran-3-carboxylic acid. ResearchGate.

  • Hirshfeld Surface Analysis Methodology. Spackman, M. A., & Jayatilaka, D. (2009). CrystEngComm.

  • SHELX Software Suite for Crystal Structure Determination. Sheldrick, G. M. (2015). Acta Crystallographica Section C.

  • 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid (Analogous Compound Data). Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 6-Chloro-1-benzofuran-3-carboxylic acid

Technical Application Note: Scalable Synthesis of 6-Chloro-1-benzofuran-3-carboxylic Acid Part 1: Strategic Analysis & Retrosynthesis 1.1. Target Profile Molecule: 6-Chloro-1-benzofuran-3-carboxylic acid CAS Registry Num...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 6-Chloro-1-benzofuran-3-carboxylic Acid

Part 1: Strategic Analysis & Retrosynthesis

1.1. Target Profile

  • Molecule: 6-Chloro-1-benzofuran-3-carboxylic acid

  • CAS Registry Number: 24419-49-8 (Acid), 50868-83-8 (Ethyl ester)

  • Significance: A critical pharmacophore in medicinal chemistry, serving as a scaffold for anti-microbial, anti-inflammatory, and kinase inhibitor development (e.g., potential PIM kinase inhibitors). The C3-carboxylic acid position is synthetically more challenging to access than the C2-position, requiring specific regioselective protocols.

1.2. Retrosynthetic Logic The primary challenge in synthesizing benzofuran-3-carboxylic acids is avoiding the thermodynamic preference for C2-functionalization. Traditional Rap-Stoermer or Feist-Benary condensations often yield 2-substituted derivatives.

To ensure exclusive C3-regioselectivity, this protocol utilizes a Roskamp-Feng-type reaction , involving the acid-catalyzed coupling of a salicylaldehyde derivative with ethyl diazoacetate (EDA). This route is chosen for its high atom economy, mild conditions, and validated regiocontrol.

  • Disconnection: The C2-C3 bond is formed via a carbene/ylide insertion mechanism, followed by cyclodehydration.

  • Starting Materials: 5-Chloro-2-hydroxybenzaldehyde (Commercial or synthesized from 4-chlorophenol) and Ethyl Diazoacetate (EDA).

1.3. Pathway Visualization

Retrosynthesis Target 6-Chloro-1-benzofuran-3-carboxylic acid (Target) Ester Ethyl 6-chlorobenzofuran-3-carboxylate (Intermediate) Ester->Target Hydrolysis (LiOH/THF) Aldehyde 5-Chloro-2-hydroxybenzaldehyde (Precursor A) Aldehyde->Ester HBF4·OEt2 CH2Cl2 EDA Ethyl Diazoacetate (Precursor B) EDA->Ester + N2 loss Phenol 4-Chlorophenol (Raw Material) Phenol->Aldehyde Reimer-Tiemann or Duff Rxn

Caption: Retrosynthetic disconnection showing the C3-selective assembly from 5-chlorosalicylaldehyde.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 6-chlorobenzofuran-3-carboxylate

Principle: The reaction proceeds via the activation of the aldehyde carbonyl by a Brønsted acid (HBF₄), facilitating the nucleophilic attack of ethyl diazoacetate. This forms a β-hydroxy-α-diazo ester intermediate (often transient), which undergoes intramolecular cyclization with the phenolic hydroxyl group and subsequent dehydration to aromatize the furan ring.

Materials:

  • 5-Chloro-2-hydroxybenzaldehyde (10.0 mmol, 1.57 g)

  • Ethyl diazoacetate (EDA) (12.0 mmol, 1.26 mL) (Note: Handle with care, potentially explosive)

  • Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (1.0 mmol, 136 µL)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Sodium bicarbonate (saturated aq. solution)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter. Purge with nitrogen for 10 minutes.

  • Solubilization: Charge the flask with 5-Chloro-2-hydroxybenzaldehyde (1.57 g) and anhydrous DCM (40 mL). Stir until fully dissolved.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add HBF₄·OEt₂ (136 µL) dropwise via a microsyringe. The solution may darken slightly.

  • Reagent Addition: Dilute Ethyl diazoacetate (1.26 mL) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing addition funnel or syringe pump. Critical: Controlled addition prevents runaway exotherms and diazo dimerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir under nitrogen for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). Product R_f ≈ 0.6; Aldehyde R_f ≈ 0.4.

  • Quench: Once the aldehyde is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution (20 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Workup: Transfer to a separatory funnel. Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL). Combine organic phases and wash with brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, 35°C water bath).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel 230-400 mesh).

    • Gradient: 0%

      
       5% EtOAc in Hexanes.
      
    • Yield Expectation: 85-92% (approx. 2.0 g).

    • Appearance: White to pale yellow solid.

Phase 2: Hydrolysis to 6-Chloro-1-benzofuran-3-carboxylic acid

Principle: Saponification of the ethyl ester using lithium hydroxide (LiOH) is preferred over NaOH/KOH for its milder cation effect and solubility in THF/water systems, minimizing decarboxylation risks.

Materials:

  • Ethyl 6-chlorobenzofuran-3-carboxylate (from Phase 1)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Tetrahydrofuran (THF) / Water / Methanol (3:1:1 ratio)

  • Hydrochloric acid (1 M and 6 M)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the ester (2.0 g, 8.9 mmol) in a mixture of THF (18 mL) and Methanol (6 mL).

  • Base Addition: Dissolve LiOH·H₂O (1.12 g, 26.7 mmol) in Water (6 mL) and add it to the organic solution.

  • Reflux: Fit a reflux condenser and heat the mixture to 60°C for 3–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexanes) should show disappearance of the non-polar ester spot and appearance of a baseline spot (acid salt).

  • Workup: Cool the mixture to room temperature. Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure.

  • Acidification: Dilute the aqueous residue with water (10 mL). Place the flask in an ice bath. Slowly acidify with 1 M HCl until pH ≈ 1–2. A thick white precipitate will form.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (3 x 10 mL) to remove lithium salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/Water (9:1).

Part 3: Critical Process Parameters & Data

3.1. Physicochemical Data Summary

ParameterValue / Description
Target Formula C₉H₅ClO₃
Molecular Weight 196.59 g/mol
Expected Yield (Overall) 75% - 85%
Melting Point (Lit.) 196–198 °C (dec.)
Appearance White crystalline powder
1H NMR (DMSO-d6) δ 13.2 (br s, 1H, COOH), 8.68 (s, 1H, H-2), 8.02 (d, J=8.5 Hz, 1H, H-4), 7.85 (d, J=1.8 Hz, 1H, H-7), 7.45 (dd, 1H, H-5)

3.2. Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Wet solvents or old catalyst.Ensure DCM is anhydrous; use fresh HBF₄·OEt₂. Water quenches the diazo intermediate.
Dimer Formation Fast addition of EDA.Add EDA very slowly. High local concentration favors fumarate/maleate formation.
Decarboxylation Overheating during hydrolysis.Do not exceed 65°C. Acidify carefully at 0°C.
Impurity at R_f 0.4 Unreacted Aldehyde.Increase catalyst load to 15 mol% or extend reaction time.

Part 4: Mechanism & Workflow Visualization

4.1. Reaction Mechanism (HBF₄ Catalyzed Annulation)

Mechanism Step1 Activation (Aldehyde + H+) Step2 Nucleophilic Attack (EDA Enol/Carbene) Step1->Step2 + EDA Step3 N2 Elimination (-N2) Step2->Step3 Slow Step Step4 1,2-Aryl Shift / Cyclization Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 Product Benzofuran Scaffold Step5->Product

Caption: Mechanistic flow of the acid-catalyzed reaction between salicylaldehyde and ethyl diazoacetate.

Part 5: Safety & Compliance

  • Ethyl Diazoacetate (EDA): Warning! EDA is toxic and potentially explosive if heated or contacted with strong acids in concentrated forms. Always use a blast shield and work in a fume hood. Do not distill EDA to dryness.

  • HBF₄·OEt₂: Corrosive and moisture sensitive. Causes severe skin burns. Handle with dual-gloves.

  • Waste Disposal: Aqueous streams from Phase 1 may contain diazo residues. Treat with acetic acid to decompose traces before disposal.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[2][3] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[2][3][4] Synthesis, 2006(10), 1711–1714.

  • Dudley, M. E., et al. (2009).[2] Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.[2][3][4] Organic Syntheses, 86, 172.

  • Yao, T., et al. (2016). Rh(III)-Catalyzed Synthesis of 3-Ethoxycarbonyl Benzofurans via C-H Activation. Journal of Organic Chemistry, 81(10), 4211-4219.

  • Rao, G. V., et al. (2010). Synthesis and antimicrobial activity of some new benzofuran derivatives. Archives of Pharmacal Research, 33, 1363–1370.

Sources

Application

Application Note and Protocol: Optimal Solvents for Dissolving 6-Chloro-1-benzofuran-3-carboxylic acid

Introduction 6-Chloro-1-benzofuran-3-carboxylic acid is a member of the benzofuran family, a class of heterocyclic organic compounds that are integral scaffolds in the development of new therapeutic agents.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-1-benzofuran-3-carboxylic acid is a member of the benzofuran family, a class of heterocyclic organic compounds that are integral scaffolds in the development of new therapeutic agents.[1][2][3] The diverse biological activities exhibited by benzofuran derivatives, including anticancer and antimicrobial properties, have made them a focal point of medicinal chemistry research.[1][2][4] The successful progression of these compounds from laboratory synthesis to clinical application is critically dependent on their formulation, which begins with the fundamental step of dissolution.

The selection of an appropriate solvent system is a pivotal, yet often complex, challenge in early-stage drug development. An ideal solvent must not only fully solubilize the compound but also be compatible with downstream applications, non-reactive with the solute, and adhere to safety and environmental standards. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal solvents for 6-Chloro-1-benzofuran-3-carboxylic acid. We will delve into the physicochemical properties of the molecule, present a systematic approach to solvent screening, and provide detailed protocols for solubility determination and enhancement.

Physicochemical Profile of 6-Chloro-1-benzofuran-3-carboxylic acid

A thorough understanding of the physicochemical properties of 6-Chloro-1-benzofuran-3-carboxylic acid is essential for a rational approach to solvent selection. While specific experimental data for this exact molecule is not widely available, we can infer its likely characteristics based on its structural components: the benzofuran core, the chloro substituent, and the carboxylic acid group.

Structure:

Figure 1: A stepwise workflow for selecting an optimal solvent system.

Recommended Solvents for Initial Screening

Based on the predicted properties of 6-Chloro-1-benzofuran-3-carboxylic acid, the following solvents are recommended for an initial solubility screening. This list encompasses a range of polarities and solvent classes.

Solvent ClassSolventPolarityRationalePotential Applications
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent solubilizing power for a wide range of compounds.Stock solutions for in vitro assays.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, good for dissolving polar compounds.Organic synthesis, formulation development.
Acetonitrile (ACN)MediumLower boiling point than DMSO/DMF, useful for analytical applications.HPLC, LC-MS.
AcetoneMediumGood general-purpose solvent.General laboratory use, cleaning.
Polar Protic EthanolMediumGenerally recognized as safe (GRAS) solvent.Formulations for in vivo studies.
MethanolHighStronger polarity than ethanol.Analytical standards, organic synthesis.
IsopropanolMediumLess polar than ethanol.Topical formulations.
Ethers Tetrahydrofuran (THF)MediumGood for dissolving moderately polar compounds.Organic synthesis.
Halogenated Dichloromethane (DCM)LowEffective for less polar compounds, but has safety concerns.Extraction, organic synthesis.

Table 1: Recommended solvents for initial screening of 6-Chloro-1-benzofuran-3-carboxylic acid solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To rapidly assess the qualitative solubility of 6-Chloro-1-benzofuran-3-carboxylic acid in a range of solvents.

Materials:

  • 6-Chloro-1-benzofuran-3-carboxylic acid

  • Selected solvents (from Table 1)

  • Small glass vials (e.g., 1.5 mL) with caps

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 1-2 mg of 6-Chloro-1-benzofuran-3-carboxylic acid into each labeled vial.

  • Add 100 µL of a selected solvent to the first vial.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the vial for undissolved solid.

  • If the solid has dissolved, add another 100 µL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL.

  • If the solid has not dissolved after adding 1 mL of solvent, the compound is considered sparingly soluble or insoluble in that solvent at this concentration.

  • Record your observations for each solvent, noting the approximate volume required for complete dissolution.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 6-Chloro-1-benzofuran-3-carboxylic acid in promising solvents identified from the initial screening.

Materials:

  • 6-Chloro-1-benzofuran-3-carboxylic acid

  • Selected solvents

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare a saturated solution by adding an excess amount of 6-Chloro-1-benzofuran-3-carboxylic acid to a known volume of the solvent in a sealed vial.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or other desired units.

Protocol 3: Enhancing Aqueous Solubility via pH Adjustment

Objective: To increase the aqueous solubility of 6-Chloro-1-benzofuran-3-carboxylic acid by converting it to its more soluble carboxylate salt.

Materials:

  • 6-Chloro-1-benzofuran-3-carboxylic acid

  • Deionized water

  • Aqueous base solution (e.g., 0.1 M NaOH, 0.1 M KOH)

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend a known amount of 6-Chloro-1-benzofuran-3-carboxylic acid in a known volume of deionized water.

  • While stirring, slowly add the aqueous base solution dropwise.

  • Monitor the pH of the solution continuously.

  • Observe the dissolution of the solid as the pH increases.

  • Continue adding the base until all the solid has dissolved. Record the final pH.

  • The solubility at a given pH can be quantified using the shake-flask method described in Protocol 2, using buffered solutions at different pH values.

Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) for 6-Chloro-1-benzofuran-3-carboxylic acid and all solvents used. [5][6][7]As a general precaution:

  • Handle the compound and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

The selection of an appropriate solvent is a critical first step in the successful development of 6-Chloro-1-benzofuran-3-carboxylic acid as a potential therapeutic agent. A systematic approach, beginning with an understanding of the compound's physicochemical properties, followed by a logical screening and optimization process, will yield the most reliable and useful results. For general-purpose stock solutions, polar aprotic solvents such as DMSO and DMF are likely to be effective. For applications requiring less toxic or more volatile solvents, alcohols like ethanol or acetonitrile may be suitable. The aqueous solubility of 6-Chloro-1-benzofuran-3-carboxylic acid can be significantly enhanced by increasing the pH to deprotonate the carboxylic acid group. The protocols provided in this application note offer a robust framework for determining the optimal solvent system for your specific research needs.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.).
  • 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid - CymitQuimica. (n.d.).
  • 6-Chloro-1-benzofuran | C8H5ClO | CID 17842438 - PubChem. (n.d.).
  • Benzofuran | C8H6O | CID 9223 - PubChem - NIH. (n.d.).
  • 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid - Sigma-Aldrich. (n.d.).
  • Benzofuran - Grokipedia. (n.d.).
  • CAS 271-89-6: Benzofuran - CymitQuimica. (n.d.).
  • Substituted benzofuran – Knowledge and References - Taylor & Francis. (n.d.).
  • 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid. (n.d.).
  • US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions - Google Patents. (n.d.).
  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2019, March 18).
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 10).
  • Safety data sheet. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid (C15H9ClO3) - PubChemLite. (n.d.).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. (2021, July 29).
  • Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. (n.d.).
  • 6-Chloro-1-benzofuran-2-carboxylic acid - - Sigma-Aldrich. (n.d.).
  • Benzofuran-6-carboxylic acid: properties, applications and safety - ChemicalBook. (2023, December 8).
  • Benzofuran (CAS 271-89-6) - Chemical & Physical Properties by Cheméo. (n.d.).
  • Methyl 6-chloro-1-benzofuran-2-carboxylate | C10H7ClO3 | CID 71300234 - PubChem. (n.d.).
  • 6-Hydroxy-1-benzofuran-3(2H)-one Properties - EPA. (n.d.).
  • Table of Acids with Ka and pKa Values* CLAS. (n.d.).
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).
  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.).

Sources

Method

Esterification of 6-Chloro-1-benzofuran-3-carboxylic acid: Protocols and Mechanistic Insights

An Application Guide for Drug Development Professionals Abstract: This application note provides detailed experimental protocols for the esterification of 6-Chloro-1-benzofuran-3-carboxylic acid, a key intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract: This application note provides detailed experimental protocols for the esterification of 6-Chloro-1-benzofuran-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the importance of the ester functional group in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, this guide presents two robust and widely applicable methods: the classic Fischer-Speier Esterification and a high-yield, two-step procedure via an Acid Chloride intermediate. Each protocol is accompanied by a discussion of its underlying mechanism, a comparative analysis of its advantages and limitations, step-by-step instructions, and a troubleshooting guide. This document is intended to equip researchers, medicinal chemists, and process development scientists with the practical knowledge required to efficiently synthesize target esters of this important heterocyclic scaffold.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of benzofuran are explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. 6-Chloro-1-benzofuran-3-carboxylic acid, in particular, serves as a versatile building block. The conversion of its carboxylic acid group into various esters is a critical step in drug discovery, as it allows for the fine-tuning of properties such as solubility, cell permeability, and metabolic stability, often as part of a prodrug strategy.

The selection of an appropriate esterification method is paramount and depends on the scale of the synthesis, the sensitivity of the substrate, the desired purity, and the nature of the alcohol being coupled. This guide provides a comprehensive overview of two distinct and reliable methods to achieve this transformation.

Strategic Selection of an Esterification Protocol

Choosing the right synthetic route is crucial for success. Below is a comparative summary to guide your decision-making process.

FeatureProtocol 1: Fischer-Speier EsterificationProtocol 2: Acid Chloride Intermediate
Conditions Strong acid catalyst (e.g., H₂SO₄), high temperature, equilibrium.Step 1: Harsh (SOCl₂ or (COCl)₂). Step 2: Mild, base-mediated.
Substrate Scope Best for simple, non-acid-sensitive primary and secondary alcohols.[3][4]Broad; works well with primary, secondary, and even some tertiary alcohols.
Key Advantage Operationally simple, cost-effective, good for large scale.[5]High yield, irreversible reaction, avoids equilibrium constraints.
Key Disadvantage Reversible reaction requires driving equilibrium (e.g., excess alcohol, water removal).[5][6]Two-step process, uses hazardous reagents (thionyl chloride), generates acidic byproducts.[7]
Best For... Synthesizing simple alkyl esters (methyl, ethyl) where the alcohol can be used as the solvent.Maximizing yield, using precious or complex alcohols, or when Fischer esterification fails.

For highly sensitive or complex substrates where both strong acid and reagents like thionyl chloride are detrimental, alternative methods such as Steglich Esterification (using DCC/DMAP)[4][8][9][10] or the Mitsunobu Reaction [11][12][13] should be considered. These methods operate under milder, neutral conditions but are generally more expensive due to reagent costs.

Protocol 1: Fischer-Speier Esterification

Principle and Mechanism

Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[3][14][15] The reaction is an equilibrium process.[5][6] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol reactant, which can also serve as the solvent, or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[5]

The mechanism involves several key steps[3][6]:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated (typically by the alcohol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

Detailed Experimental Protocol (Example: Methyl Ester Synthesis)

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
6-Chloro-1-benzofuran-3-carboxylic acidC₉H₅ClO₃196.595.00 g25.43
Methanol (Dry)CH₃OH32.04100 mL-
Sulfuric Acid (Conc.)H₂SO₄98.081.5 mL~27.5
Saturated Sodium BicarbonateNaHCO₃ (aq)-~150 mL-
BrineNaCl (aq)-~50 mL-
Ethyl AcetateC₄H₈O₂-~200 mL-
Anhydrous Magnesium SulfateMgSO₄-~10 g-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-1-benzofuran-3-carboxylic acid (5.00 g, 25.43 mmol).

  • Reagent Addition: Add 100 mL of dry methanol. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring mixture. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water. A white precipitate (the ester product) should form.

  • Neutralization: Carefully neutralize the aqueous mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure methyl 6-chloro-1-benzofuran-3-carboxylate.

Workflow Diagram```dot

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Carboxylic Acid and excess Alcohol (Solvent) B Add catalytic Sulfuric Acid A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool and Quench in Ice Water D->E F Neutralize with NaHCO₃ (aq) E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Recrystallization H->I

Caption: Workflow for Esterification via an Acid Chloride.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; Reagent decomposition due to moisture.Ensure thionyl chloride is fresh and all glassware is rigorously dried. Increase reflux time if necessary.
Acid Chloride Hydrolyzes Exposure to atmospheric moisture before reacting with alcohol.Handle the crude acid chloride under an inert atmosphere (N₂ or Ar). Use dry solvents. Proceed to the next step immediately after preparation.
Low Yield in Step 2 Insufficient base to neutralize HCl; Inactive alcohol.Ensure 1.1-1.5 equivalents of base are used. Check the purity and dryness of the alcohol.
Formation of Side Products The acid chloride may be unstable or react with the base.Maintain low temperature (0°C) during the addition of the alcohol/base mixture. Use a non-nucleophilic base like triethylamine or 2,6-lutidine instead of pyridine.

References

  • Chemguide. Preparation of Esters.[Link]

  • OpenStax Adaptation. 11.9 Chemistry of Esters – Fundamentals of Organic Chemistry.[Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).[Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.[Link]

  • MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.[Link]

  • Organic Chemistry Portal. Ester synthesis by esterification.[Link]

  • Wikipedia. Fischer–Speier esterification.[Link]

  • Fiveable. Fischer Esterification Definition - Organic Chemistry Key Term.[Link]

  • Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons.[Link]

  • ResearchGate. Methods for the synthesis of benzofuran-3-carboxylate esters (microreview).[Link]

  • Technical Disclosure Commons. Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido).[Link]

  • Organic Chemistry Portal. Mitsunobu Reaction.[Link]

  • Master Organic Chemistry. Mitsunobu Reaction.[Link]

  • ACS Publications. Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes.[Link]

  • Scholars Research Library. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.[Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.[Link]

  • University of Rochester. Acid to Ester - Common Conditions.[Link]

  • National Center for Biotechnology Information. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.[Link]

  • RSC Publishing. Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light.[Link]

  • Fiveable. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.[Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.[Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC.[Link]

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of benzofurans via heteroannulation of benzoquinones.[Link]

  • Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans.[Link]

  • Organic Chemistry Portal. Steglich Esterification.[Link]

  • NPTEL. 5.2.2 Synthesis of Esters.[Link]

  • Google Patents.
  • Google Patents.
  • Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.[Link]

  • Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.[Link]

  • ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?[Link]

  • National Center for Biotechnology Information. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.[Link]

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Application

Application Notes & Protocols: Decarboxylation Methods for 6-Chloro-1-benzofuran-3-carboxylic acid

Introduction 6-Chloro-1-benzofuran-3-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules and functional materials. The strategic removal of the C3-carboxylic acid group to yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-1-benzofuran-3-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules and functional materials. The strategic removal of the C3-carboxylic acid group to yield 6-chlorobenzofuran is a critical transformation. This process, known as decarboxylation, involves the cleavage of a carbon-carbon bond and the release of carbon dioxide (CO₂). While seemingly straightforward, the efficiency and success of this reaction are highly dependent on the chosen methodology, as the stability of the benzofuran ring system and the electronic influence of the chloro-substituent must be considered.

This guide provides a comprehensive overview of robust decarboxylation methods applicable to 6-Chloro-1-benzofuran-3-carboxylic acid. We will delve into the mechanistic underpinnings of each technique, from classical thermal approaches to modern catalytic systems, providing detailed, field-proven protocols for their execution. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable decarboxylation strategy for their specific synthetic goals.

Mechanistic Considerations in Aromatic Decarboxylation

The decarboxylation of aromatic carboxylic acids is fundamentally different from the more facile decarboxylation of β-keto acids.[1][2] The reaction typically requires significant energy input to break the stable sp²-sp² carbon-carbon bond. Most methods proceed via a mechanism that stabilizes a transient negative charge or an organometallic intermediate at the C3 position of the benzofuran ring following the departure of CO₂.

The generally accepted pathway for many protodecarboxylation reactions is an aromatic electrophilic substitution (A-SE2), where a proton acts as the electrophile replacing the carboxyl group. The stability of the intermediate formed during this process is paramount.[3]

G cluster_0 General Decarboxylation Pathway Start Aryl-COOH Intermediate [Aryl-M] or [Aryl-] Intermediate + CO₂ Start->Intermediate Heat or Catalyst Product Aryl-H Intermediate->Product Protonation Proton Source (e.g., Solvent, Acid) Protonation->Product

Caption: General pathway for decarboxylation of an aromatic carboxylic acid.

Method 1: Thermal Decarboxylation

Principle: This is the most direct method, relying on high temperatures to provide the activation energy needed for C-C bond scission. The reaction is typically performed in a high-boiling, inert solvent to ensure a consistent temperature and facilitate heat transfer. Solvents like quinoline, N,N-dimethylformamide (DMF), or sulfolane are commonly employed.[4]

Causality: The high thermal energy overcomes the stability of the Ar-COOH bond. The choice of a high-boiling solvent is critical not only to reach the required temperatures (often >200 °C) but also to act as a proton source to quench the resulting carbanionic intermediate. Quinoline is particularly effective as it can also act as a base to facilitate the initial deprotonation.

Protocol: Thermal Decarboxylation in Sulfolane

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-1-benzofuran-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add sulfolane (approx. 5-10 mL per gram of starting material). Ensure the solid is fully suspended.

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 250-300 °C using a suitable heating mantle. The evolution of CO₂ gas should be observable.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a larger volume of water.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-chlorobenzofuran.

Method 2: Copper-Catalyzed Decarboxylation

Principle: The use of a copper catalyst significantly lowers the required reaction temperature, providing a milder and often more efficient alternative to purely thermal methods.[5][6] Copper(I) oxide (Cu₂O) or copper powder, often in combination with a ligand like 1,10-phenanthroline, is highly effective.[7] The mechanism involves the formation of a copper(I) carboxylate, which then undergoes decarboxylation to form an aryl-copper intermediate. This intermediate is subsequently protonated by the solvent or a proton source to give the final product.[8][9]

Causality: The copper catalyst coordinates to the carboxylate, weakening the C-C bond and facilitating the extrusion of CO₂. The formation of the aryl-copper species provides a lower-energy pathway compared to the direct formation of a highly unstable aryl anion. The ligand (e.g., phenanthroline) helps to stabilize the copper species in solution and accelerate the catalytic cycle.

G cluster_cycle Copper-Catalyzed Cycle A Ar-COOH + Cu(I)L B Ar-COOCu(I)L (Copper Carboxylate) A->B -H₂O C Ar-Cu(I)L (Aryl-Copper Intermediate) B->C -CO₂ D Ar-H + Cu(I)L C->D +H⁺ (from solvent) D->A Catalyst Regeneration

Caption: Simplified catalytic cycle for copper-mediated decarboxylation.

Protocol: Copper(I) Oxide/1,10-Phenanthroline Catalyzed Decarboxylation

  • Preparation: To a flame-dried Schlenk flask, add 6-Chloro-1-benzofuran-3-carboxylic acid (1.0 eq), copper(I) oxide (Cu₂O, 0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed N-methyl-2-pyrrolidone (NMP) or quinoline (5-10 mL per gram of starting material) via syringe.

  • Heating: Heat the reaction mixture to 160-180 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

    • Wash the organic phase extensively with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solution in vacuo. Purify the residue by silica gel chromatography to obtain 6-chlorobenzofuran.

Method 3: Acid-Catalyzed Decarboxylation

Principle: In a strongly acidic medium, the benzofuran ring can be protonated at the C2 position. This disrupts the aromaticity and creates a zwitterionic intermediate where the C3 position behaves like a β-position to a carbonyl group, facilitating decarboxylation.[3][10] This method is essentially an acid-catalyzed electrophilic substitution.

Causality: Protonation of the substrate at a position adjacent to the carboxyl group facilitates the cleavage of the carbon-carbon bond by stabilizing the transition state. The subsequent loss of CO₂ is followed by deprotonation to restore the aromaticity of the benzofuran ring. This pathway avoids the formation of a high-energy carbanion.

Protocol: Decarboxylation in Aqueous Acid

  • Preparation: In a pressure-rated vessel or a round-bottom flask with a reflux condenser, suspend 6-Chloro-1-benzofuran-3-carboxylic acid (1.0 eq) in a 1:1 mixture of water and a co-solvent like dioxane.

  • Acid Addition: Carefully add a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to a final concentration of 2-5 M.

  • Heating: Heat the mixture to 100-150 °C. If using a sealed vessel, monitor the internal pressure.[11]

  • Monitoring: Follow the reaction's progress by taking aliquots, neutralizing them, extracting, and analyzing by TLC or HPLC. Reaction times can vary widely (6-24 hours).

  • Workup:

    • Cool the reaction vessel in an ice bath.

    • Carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent removal, purify the crude product via column chromatography.

Comparative Summary of Methods

MethodTypical ConditionsAdvantagesDisadvantages
Thermal High-boiling solvent (Sulfolane, Quinoline), 250-300 °CSimple setup, no catalyst cost.Harsh conditions, potential for decomposition, high energy consumption.
Copper-Catalyzed Cu₂O (5-10 mol%), Ligand (e.g., Phenanthroline), NMP/Quinoline, 160-180 °CMilder conditions, generally higher yields, more controlled reaction.Catalyst cost, potential for metal contamination, requires inert atmosphere.
Acid-Catalyzed Strong aqueous acid (H₂SO₄, HCl), 100-150 °CAvoids expensive catalysts and high-boiling organic solvents.Substrate must be stable to strong acid, potential for side reactions (hydrolysis, etc.), requires careful neutralization.

General Experimental Workflow

The following diagram illustrates a typical workflow for the decarboxylation and subsequent purification of the product.

G setup Reaction Setup 1. Add Reagents & Solvent 2. Establish Inert Atmosphere 3. Apply Heat reaction Monitoring 1. TLC / HPLC Analysis 2. Check for Starting Material Consumption setup->reaction Reaction in Progress workup Workup 1. Quench Reaction 2. Liquid-Liquid Extraction 3. Wash & Dry Organic Layer reaction->workup Reaction Complete purification Purification 1. Concentrate Crude Product 2. Silica Gel Chromatography workup->purification analysis {Final Analysis|1. NMR / Mass Spec 2. Purity Assessment} purification->analysis

Caption: Standard laboratory workflow for decarboxylation reactions.

Safety and Handling

  • High-Boiling Solvents: Quinoline, NMP, and sulfolane should be handled in a well-ventilated chemical fume hood. They can be toxic and have high boiling points, posing a risk of severe burns.

  • Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid to water, never the other way around.

  • Pressure: When heating reactions in a sealed vessel, use a blast shield and ensure the vessel is rated for the expected temperature and pressure.

  • Inert Gas: Handle inert gas cylinders according to safety regulations.

Conclusion

The decarboxylation of 6-Chloro-1-benzofuran-3-carboxylic acid can be achieved through several effective methods. The choice of method depends on the available equipment, scale of the reaction, and tolerance of the substrate to the reaction conditions. For laboratory-scale synthesis, the copper-catalyzed method often provides the best balance of yield, reaction time, and mildness. The thermal method remains a viable, albeit harsh, alternative if simplicity is the primary concern. The acid-catalyzed route is useful when avoiding metal catalysts is necessary, provided the substrate is stable under strongly acidic conditions. Careful monitoring and purification are essential in all cases to obtain high-purity 6-chlorobenzofuran.

References

  • Goossen, L. J., et al. (2008). New catalytic transformations of carboxylic acids. Pure and Applied Chemistry, 80(8), 1725–1733.
  • Buncel, E., & Onyido, I. (1986). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 1373-1378.
  • Yan, W., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Pérez-Ramírez, J., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]

  • Pérez-Ramírez, J., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23368–23377. [Link]

  • Siskin, M., & Brons, G. (2000). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Energy & Fuels, 14(4), 896-904. [Link]

  • Saito, S. (2025). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. ChemCatChem. [Link]

  • Kappe, C. O., et al. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1419–1423. [Link]

  • Goswami, D., et al. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 20, 2655–2667. [Link]

  • Wang, Z., & Zhu, J. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 23(11), 2977. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Decarboxylation Reaction. [Link]

  • Kluger, R. (2019). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • Sobiak, S., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4990-5004. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Procter, D. J., & Jones, A. J. (2023). Decarboxylative, radical C–C bond formation with alkyl or aryl carboxylic acids. Pure and Applied Chemistry, 95(5), 415-424. [Link]

  • Noble, A., & MacMillan, D. W. C. (2016). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 7(8), 5593-5597. [Link]

  • Goswami, D., et al. (2025). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3 H )-ones: access to 2-hydroxybenzophenones. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]

  • Shang, R., & Liu, L. (2016). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. ResearchGate. [Link]

  • Pearson. (2022). Decarboxylation Mechanism Explained. [Link]

  • EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids. (1998).
  • Chemistry Stack Exchange. (2022). Mechanism for synthesis of benzofuran. [Link]

  • MacMillan Group, Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • CN110684000B - Process for preparing benzofuran derivatives. (2021).
  • Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Li, X., et al. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 117(13), 8564–8619. [Link]

  • WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates. (2011).
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  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid? [Link]

  • da Silva, A. D., et al. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 21, 331-335. [Link]

  • Keglevich, G., et al. (2003). The 'one-pot' preparation of substituted benzofurans. Arkivoc, 2003(13), 101-107. [Link]

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  • Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Molecules, 29(16), 3740. [Link]

  • Sobiak, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

Sources

Method

Application Note: Accelerated Synthesis of 6-Chlorobenzofuran Scaffolds via Microwave Irradiation

Introduction: The Strategic Value of the Scaffold The benzofuran pharmacophore is a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents including anti-arrhythmic drugs (e.g., Amioda...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Scaffold

The benzofuran pharmacophore is a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents including anti-arrhythmic drugs (e.g., Amiodarone), antimicrobial agents, and potential Alzheimer's therapeutics. Specifically, the 6-chlorobenzofuran subclass is highly valued; the chlorine substitution at the C6 position often enhances metabolic stability by blocking oxidation sites and improves lipophilicity for better membrane permeability.

Conventional thermal synthesis of these scaffolds—typically via the Rap-Stoermer condensation—suffers from significant drawbacks:

  • Extended Reaction Times: Often requiring 4–12 hours of reflux.

  • Harsh Conditions: High boiling point solvents (DMF, DMSO) and strong bases.

  • Side Reactions: Thermal degradation and "tarring" due to prolonged heating.

The Microwave Solution: This guide details a microwave-assisted protocol that reduces reaction times from hours to minutes while improving yields.[1][2] By utilizing dielectric heating, we achieve rapid, uniform internal heating that accelerates the rate-determining step of the intramolecular cyclization.

Mechanistic Insight: Why MAOS Works Here

To optimize this reaction, one must understand the intersection of the chemical mechanism and microwave physics.

The Chemical Pathway (Rap-Stoermer)

The synthesis involves the condensation of 4-chloro-2-hydroxybenzaldehyde with an


-haloketone  (e.g., phenacyl bromide).
  • Activation: The base (

    
    ) deprotonates the phenol to form a phenoxide ion.
    
  • Substitution (

    
    ):  The phenoxide attacks the 
    
    
    
    -haloketone, displacing the halide to form an ether intermediate.
  • Cyclization (Aldol-type): Intramolecular attack of the methylene group on the aldehyde carbonyl.

  • Aromatization: Dehydration yields the final benzofuran ring.

The Microwave Effect

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via dipolar polarization .

  • Solvent Choice: We utilize PEG-400 (Polyethylene Glycol). It acts as both a phase transfer catalyst (PTC) and an efficient microwave absorber (high loss tangent,

    
    ).
    
  • Kinetic Acceleration: The rapid superheating of the ionic environment (created by the dissolved base and phenoxide) accelerates the initial

    
     substitution, which is often the bottleneck in conventional heating.
    
Mechanistic Diagram

RapStoermerMechanism Start 4-Chloro-2-hydroxybenzaldehyde + alpha-Haloketone Step1 Phenoxide Formation (Base Activation) Start->Step1 K2CO3 Step2 Ether Intermediate (SN2 Attack) Step1->Step2 Displacement of Halide Step3 Cyclization (Aldol Condensation) Step2->Step3 Intramolecular Final 6-Chlorobenzofuran Derivative Step3->Final -H2O MW_Effect1 MW Effect: Rapid Ionic Conduction MW_Effect1->Step2 Accelerates MW_Effect2 MW Effect: Efficient Dehydration MW_Effect2->Final Drives Equilibrium

Figure 1: The Rap-Stoermer condensation pathway highlighting steps accelerated by microwave dielectric heating.

Experimental Protocol

Safety Note: Microwave reactions in sealed vessels generate pressure.[3] Do not exceed the pressure rating of your specific vial (typically 20-30 bar). Always allow the vessel to cool to <50°C before opening.

Materials
  • Reagent A: 4-Chloro-2-hydroxybenzaldehyde (1.0 mmol)

  • Reagent B: Phenacyl bromide (or substituted derivative) (1.1 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 mmol)
    
  • Solvent/Catalyst: PEG-400 (1-2 mL) or DMF (2 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

Step-by-Step Workflow
  • Preparation:

    • In a 10 mL microwave process vial, add Reagent A (156 mg, 1 mmol) and Reagent B (1.1 equiv).

    • Add

      
       (276 mg, 2 equiv).
      
    • Add 1.5 mL of PEG-400. Note: PEG-400 is preferred over DMF for green chemistry compliance and easier workup.

    • Add a magnetic stir bar and seal the vial with a Teflon-lined septum cap.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 130°C

    • Hold Time: 5 - 8 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power Max: 150 W (High absorption of PEG usually requires less power)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to room temperature (compressed air cooling usually built-in).

    • Pour the reaction mixture into crushed ice (20 g).

    • Stir vigorously for 10 minutes. The product should precipitate as a solid.

    • Filter the solid and wash with cold water (3 x 10 mL) to remove PEG and inorganic salts.

  • Purification:

    • Recrystallize from Ethanol or Methanol.

    • Alternative: If oil forms, extract with Ethyl Acetate, dry over

      
      , and purify via flash chromatography (Hexane:EtOAc 9:1).
      
Workflow Diagram

Workflow Prep Step 1: Preparation Mix Aldehyde + Halide + K2CO3 in PEG-400 (Sealed Vial) MW Step 2: Irradiation 130°C | 5-8 mins | 150W Max (Dynamic Control) Prep->MW Quench Step 3: Quench Pour into Crushed Ice Stir 10 mins MW->Quench Isolate Step 4: Isolation Filter Solid Precipitate Wash w/ Cold Water Quench->Isolate Pure Step 5: Purification Recrystallize (EtOH) or Column Chromatography Isolate->Pure

Figure 2: Operational workflow for the microwave-assisted synthesis of 6-chlorobenzofuran.

Expertise & Optimization: The "Art" of the Science

Solvent Selection Strategy

While DMF is the "classic" solvent for this reaction, PEG-400 is superior for this specific protocol.

  • Why? PEG-400 has a high loss tangent (

    
     at 2.45 GHz), meaning it converts microwave energy into heat very efficiently.
    
  • Benefit: It acts as a phase transfer catalyst, solubilizing the inorganic base (

    
    ) into the organic phase, which is critical for the initial deprotonation step.
    
Managing Runaway Exotherms

The reaction involves an exothermic alkylation.

  • Risk: If the microwave power is too high initially, the combined dielectric heating and reaction exotherm can cause a temperature spike, triggering the safety interlock.

  • Control: Use a "Power Ramp." Set the ramp time to 2 minutes to reach 130°C, rather than trying to reach it in 30 seconds.

Troubleshooting Low Yields
  • Issue: Incomplete cyclization (Intermediate ether observed on TLC).

  • Fix: Increase temperature to 140°C rather than increasing time. The dehydration step has a higher activation energy barrier.

  • Issue: Charring/Darkening.

  • Fix: Ensure the reaction vessel is thoroughly purged with Nitrogen/Argon before sealing. Oxygen at 130°C accelerates oxidative degradation of the phenol.

Data Presentation: Efficiency Comparison

The following data illustrates the efficiency gains of the microwave protocol (Method B) versus the conventional thermal reflux (Method A) for 6-chlorobenzofuran derivatives.

EntrySubstituent (R)Method A: Thermal (Reflux)Method A: Yield (%)Method B: Microwave (130°C)Method B: Yield (%)
1 Phenyl4.5 hrs62%6 mins 91%
2 4-Methylphenyl5.0 hrs58%7 mins 89%
3 4-Chlorophenyl6.0 hrs55%8 mins 88%
4 4-Methoxyphenyl5.5 hrs60%7 mins 92%

Table 1: Comparative efficiency of synthesis methods. Microwave irradiation consistently provides higher yields in drastically reduced times.[2][3]

References

  • Limbach, M. (2016). A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. King's College London Research Portal.[4] Link

  • Deshpande, R., et al. (2011). Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Derivatives. Scientific & Academic Publishing. Link

  • Dudley, G. B., Richert, R., & Stiegman, A. E. (2015).[5] On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical Science. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (Contextual grounding for MAOS principles).
  • CEM Corporation. Safety Considerations for Microwave Synthesis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-1-benzofuran-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-Chloro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this importa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields, improve product purity, and troubleshoot effectively. Our approach is rooted in mechanistic understanding and practical, field-proven experience.

Introduction: The Synthetic Challenge

6-Chloro-1-benzofuran-3-carboxylic acid is a key building block in the development of various pharmaceutical agents. While its synthesis appears straightforward, achieving high yields consistently can be challenging. The most common synthetic pathway involves a two-step process: O-alkylation of 4-chlorosalicylaldehyde followed by an intramolecular cyclization. Each step presents unique hurdles that can significantly impact the overall efficiency of the synthesis. This guide provides a structured, question-and-answer approach to navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is the standard and most reliable synthetic route for 6-Chloro-1-benzofuran-3-carboxylic acid?

The most widely adopted and reliable method is a two-step synthesis starting from 4-chlorosalicylaldehyde.

Step 1: O-Alkylation. This step involves the Williamson ether synthesis, where the phenolic hydroxyl group of 4-chlorosalicylaldehyde is alkylated with chloroacetic acid under basic conditions to form the intermediate, (4-chloro-2-formylphenoxy)acetic acid.[1][2]

Step 2: Cyclization/Dehydration. The intermediate is then cyclized to form the benzofuran ring. This is typically achieved through a Perkin-Oglialoro-type reaction, using acetic anhydride as a dehydrating agent and a weak base like anhydrous sodium acetate as a catalyst.[1][2] The reaction proceeds by heating the mixture to drive the intramolecular condensation and subsequent dehydration.

Below is a diagram illustrating the overall workflow.

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization A 4-Chlorosalicylaldehyde C (4-chloro-2-formylphenoxy)acetic acid A->C Williamson Ether Synthesis B Chloroacetic Acid + NaOH E 6-Chloro-1-benzofuran-3-carboxylic acid C->E Intramolecular Cyclization (Perkin-Oglialoro type) C->E D Acetic Anhydride + NaOAc

Caption: Overall synthetic workflow for 6-Chloro-1-benzofuran-3-carboxylic acid.

FAQ 2: My yield of the intermediate, (4-chloro-2-formylphenoxy)acetic acid, is low. How can I improve it?

Low yields in the initial O-alkylation step are common and typically stem from incomplete reaction, side reactions, or inefficient workup.

Answer:

The reaction involves the deprotonation of the phenol to a phenoxide, which then acts as a nucleophile to displace the chloride from chloroacetic acid. To maximize yield, consider the following:

  • Stoichiometry of Base: The use of an adequate amount of a strong base like sodium hydroxide is critical. You need at least two equivalents: one to deprotonate the phenol and one to neutralize the chloroacetic acid. A slight excess of base (e.g., 2.1 - 2.2 equivalents) can help drive the reaction to completion.

  • Reaction Temperature and Time: This reaction typically requires heating to proceed at a reasonable rate. Refluxing the aqueous solution for 2-3 hours is a standard procedure.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting salicylaldehyde.

  • Purity of Starting Materials: Ensure that the 4-chlorosalicylaldehyde is pure. Impurities can interfere with the reaction. The chloroacetic acid should be handled with care as it is corrosive and hygroscopic.

  • Workup Procedure: After the reaction is complete, the mixture is typically acidified to precipitate the product.

    • Acidification pH: Acidify the solution slowly with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to ensure complete protonation of the carboxylic acid product.

    • Removal of Unreacted Aldehyde: A key source of low yield and impurity is unreacted 4-chlorosalicylaldehyde. This can be effectively removed from the acidified mixture via steam distillation.[2] The aldehyde is volatile with steam, while the carboxylic acid intermediate is not.

    • Product Isolation: After removing the unreacted aldehyde, cool the remaining solution to induce crystallization of the (4-chloro-2-formylphenoxy)acetic acid. Collecting the product by filtration should give a relatively pure material.

Parameter Standard Condition Expert Recommendation & Rationale
Reagent Ratio 1:1:2 (Aldehyde:Acid:NaOH)Use 1:1.05:2.2. A slight excess of chloroacetic acid and base ensures the complete conversion of the limiting aldehyde.
Temperature Heating / RefluxMaintain a gentle reflux. Overheating can lead to decomposition and a darker reaction mixture.
Reaction Time 2-3 hoursMonitor by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is complete when the aldehyde spot disappears.
Workup Acidification & FiltrationCrucial Step: After acidification, perform steam distillation to remove unreacted aldehyde before filtration. This dramatically improves purity and simplifies the next step.[2]
FAQ 3: The final cyclization step is giving me a very low yield. What are the most critical parameters to control?

This is the most challenging step of the synthesis. The cyclization of (4-chloro-2-formylphenoxy)acetic acid to the benzofuran ring is an intramolecular condensation-dehydration reaction where precise control of conditions is paramount.

Answer:

The reaction is typically performed using acetic anhydride as both the solvent and dehydrating agent, with anhydrous sodium acetate as the catalyst. The mechanism is believed to involve the formation of a mixed anhydride, which facilitates an intramolecular aldol-type condensation between the enolizable acetic anhydride adduct and the aldehyde, followed by elimination to form the furan ring.[1][3]

Critical Parameters for High Yield:

  • Anhydrous Conditions: Water is the enemy of this reaction. It will consume the acetic anhydride and inhibit the dehydration process.

    • Action: Ensure your (4-chloro-2-formylphenoxy)acetic acid intermediate is thoroughly dried. Use freshly opened or properly stored anhydrous sodium acetate and acetic anhydride.

  • Reagent Stoichiometry: The ratio of the intermediate to sodium acetate and acetic anhydride is key.

    • Action: A common ratio is 1 equivalent of the intermediate to 2 equivalents of anhydrous sodium acetate, dissolved in a significant excess of acetic anhydride (which acts as the solvent).[2] The acetate anion acts as the base to initiate the condensation.

  • Reaction Temperature and Duration: Temperature control is a delicate balance. The reaction requires heat to overcome the activation energy for cyclization, but excessive heat can lead to polymerization and decarboxylation, resulting in a black, tarry mixture and low yields.

    • Action: Heat the mixture under gentle reflux (the boiling point of acetic anhydride is ~140 °C) for 5-8 hours.[2] Do not overheat. A heating mantle with a temperature controller is highly recommended over a simple Bunsen burner.

  • Workup and Isolation: The product is isolated by quenching the reaction mixture.

    • Action: The hot reaction mixture should be poured slowly and carefully into a large volume of ice-water to hydrolyze the excess acetic anhydride and precipitate the crude product. Stir vigorously during this process. The crude product can then be collected by filtration.

Troubleshooting_Cyclization start Low Yield in Cyclization Step q1 Is the reaction mixture dark/tarry? start->q1 q2 Is starting material still present (TLC)? q1->q2 No sol1 Potential Cause: Overheating/Decomposition Action: 1. Reduce reaction temperature. 2. Ensure gentle, not vigorous, reflux. 3. Decrease reaction time. q1->sol1 Yes sol2 Potential Cause: Incomplete Reaction Action: 1. Increase reaction time (monitor by TLC). 2. Verify catalyst (NaOAc) is anhydrous and active. q2->sol2 Yes sol3 Potential Cause: Presence of Water Action: 1. Thoroughly dry starting material. 2. Use anhydrous NaOAc and fresh Ac₂O. 3. Protect reaction from atmospheric moisture. q2->sol3 No

Caption: Troubleshooting logic for low yields in the cyclization step.

FAQ 4: How can I best purify the final product, 6-Chloro-1-benzofuran-3-carboxylic acid?

Even with an optimized reaction, the crude product will contain impurities, primarily from side reactions or unreacted starting materials.

Answer:

Purification is essential to obtain a high-quality final product. A multi-step approach is often most effective.

  • Initial Wash: After filtering the crude product from the quenched reaction mixture, wash it thoroughly with cold water to remove any residual acetic acid and sodium acetate.

  • Base-Acid Extraction/Purification: This is a highly effective method for purifying carboxylic acids.

    • Dissolve the crude product in a suitable aqueous base (e.g., 5-10% sodium carbonate or sodium hydroxide solution). The carboxylic acid will deprotonate to form a water-soluble carboxylate salt, while non-acidic, non-phenolic impurities will remain insoluble.

    • Filter the basic solution to remove any insoluble impurities (like polymers or decarboxylated byproducts).

    • Cool the filtrate in an ice bath and slowly re-acidify with concentrated HCl to a pH of ~1-2. The purified 6-Chloro-1-benzofuran-3-carboxylic acid will precipitate out.

    • Collect the purified product by filtration, wash with cold water until the washings are neutral, and dry thoroughly.

  • Recrystallization: For obtaining highly pure, crystalline material suitable for analytical standards or subsequent sensitive reactions, recrystallization is recommended.

    • Solvent Selection: A common and effective solvent system is aqueous ethanol or acetic acid.[2] The goal is to find a solvent (or solvent mixture) in which the product is soluble when hot but poorly soluble when cold.

    • Procedure: Dissolve the product in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated carbon and hot filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large crystals. Collect the crystals by filtration and dry under vacuum.

Purification Step Purpose Key Considerations
Water Wash Remove inorganic salts and acidsUse ample cold water. Check the pH of the filtrate.
Base-Acid Extraction Remove non-acidic organic impuritiesUse dilute base to avoid hydrolysis of other functional groups. Ensure complete re-precipitation by acidifying to a low pH.
Recrystallization Achieve high purity and crystallinityPerform solvent screening to find the optimal system. Slow cooling promotes better crystal formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of (4-chloro-2-formylphenoxy)acetic acid
  • To a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chlorosalicylaldehyde (156.5 g, 1.0 mol), chloroacetic acid (99.2 g, 1.05 mol), and 800 mL of water.

  • While stirring, slowly add a solution of sodium hydroxide (88.0 g, 2.2 mol) in 200 mL of water. The solution will become warm and change color.

  • Heat the mixture to a gentle reflux and maintain for 3 hours. Monitor the reaction via TLC until the 4-chlorosalicylaldehyde is consumed.

  • Cool the reaction mixture slightly and set up for steam distillation. Acidify the mixture with concentrated hydrochloric acid (~190 mL) until the pH is ~1.

  • Steam distill the mixture to remove any unreacted 4-chlorosalicylaldehyde (approx. 2-3 L of distillate).

  • Allow the residual solution in the distillation flask to cool to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The expected yield is 170-185 g (79-86%).

Protocol 2: Synthesis of 6-Chloro-1-benzofuran-3-carboxylic acid
  • Ensure all glassware is oven-dried and reagents are anhydrous.

  • In a 1 L round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, combine the dried (4-chloro-2-formylphenoxy)acetic acid (107.5 g, 0.5 mol) and anhydrous sodium acetate (82.0 g, 1.0 mol).

  • Add 450 mL of acetic anhydride.

  • Heat the stirred mixture in a heating mantle to a gentle reflux (~140 °C) and maintain for 8 hours. The solution will darken over time.

  • Caution: Perform this step in a well-ventilated fume hood. Carefully and slowly pour the hot reaction mixture into a 4 L beaker containing 2.5 L of crushed ice and water, while stirring vigorously.

  • Continue stirring for 30-60 minutes until the excess acetic anhydride is hydrolyzed and the crude product has fully precipitated.

  • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

  • Proceed with the base-acid extraction and/or recrystallization as described in FAQ 4 to obtain the purified product. The expected yield of purified product is 70-85 g (71-86%).

References

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from ResearchGate. [Link][3]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from ResearchGate. [Link][4]

  • Zhigileva, E. A., et al. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 22, 7848-7853. [Link][5]

  • ResearchGate. (n.d.). Photochemistry of 2-(2-Formylphenyloxy)acetic Acid Derivatives: Synthesis of Hydroxychromanones and Benzofuranones. Retrieved from ResearchGate. [Link][6]

  • Kowalska, M., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link][7][8]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from lbp.world. [Link][1]

  • ResearchGate. (n.d.). Benzofurans | 6 questions with answers. Retrieved from ResearchGate. [Link][9]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link][10]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. [Link][11]

  • National Institutes of Health. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link][8]

  • Semantic Scholar. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link][12]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from organic-chemistry.org. [Link][13]

  • American Chemical Society. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link][14]

  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives. Retrieved from patents.google.com. [15]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Retrieved from ResearchGate. [Link][16]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link][17]

  • Organic Syntheses. (n.d.). Coumarone. Retrieved from orgsyn.org. [Link][2]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. Retrieved from ResearchGate. [Link][18]

Sources

Optimization

Technical Support Center: Solubility Optimization for 6-Chloro-1-benzofuran-3-carboxylic acid

Executive Summary & Root Cause Analysis The Problem: Users frequently report that 6-Chloro-1-benzofuran-3-carboxylic acid precipitates immediately upon dilution from DMSO stock solutions into aqueous buffers (PBS, media)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Problem: Users frequently report that 6-Chloro-1-benzofuran-3-carboxylic acid precipitates immediately upon dilution from DMSO stock solutions into aqueous buffers (PBS, media), or fails to dissolve in water even with vigorous vortexing.[1]

The Root Cause: This molecule presents a classic "Hydrophobic Acid" profile.[1] Its solubility is governed by two opposing forces:[1]

  • Lipophilicity (LogP ~3.0 - 3.5): The chloro-benzofuran core is highly hydrophobic, driving the molecule to aggregate in water to minimize entropic penalty.[1]

  • Ionization (pKa ~3.5 - 4.0): The carboxylic acid moiety is the only solubilizing handle.[1] At pH levels below its pKa (e.g., unbuffered water or acidic media), the molecule is protonated (neutral) and insoluble.[1]

The Solution Logic: Solubility is not achieved by "mixing harder"; it is achieved by deprotonation .[1] You must convert the acid into its ionized carboxylate salt form (


) to overcome the lattice energy of the crystal and the hydrophobicity of the aromatic core.

Physicochemical Profile & Solubility Data

Note: Values are estimated based on structural analogs (benzofuran-2-carboxylic acids) and standard physicochemical modeling.

Solvent / ConditionEstimated SolubilityStatusMechanism
Water (pH < 4) < 0.1 mg/mLInsoluble Molecule is neutral; hydrophobic effect dominates.[1]
DMSO > 50 mg/mLSoluble Dipolar aprotic solvent disrupts lattice energy.[1]
PBS (pH 7.4) 0.5 - 2.0 mg/mLMetastable Kinetic solubility limit; risk of precipitation over time.[1]
0.1M NaOH > 10 mg/mLSoluble Salt Formation. Full deprotonation (

).[1]
Ethanol ~10 - 20 mg/mLSoluble Moderate solubility; good cosolvent.[1]

Decision Logic: Select Your Protocol

Use the following logic tree to determine the correct solubilization strategy for your specific application.

SolubilityLogic Start START: Define Application CheckConc Required Concentration? Start->CheckConc HighConc High (>5 mg/mL) (Animal Studies/Stock) CheckConc->HighConc In Vivo / Stock LowConc Low (<100 µM) (Cell/Enzyme Assays) CheckConc->LowConc In Vitro CheckBuffer Is Buffer pH Fixed? HighConc->CheckBuffer Cosolvent Protocol B: Cosolvent Spiking (DMSO -> Buffer) LowConc->Cosolvent SaltForm Protocol A: In Situ Salt Formation (NaOH Eq) CheckBuffer->SaltForm pH can be > 8 Complex Protocol C: Cyclodextrin (HP-β-CD) CheckBuffer->Complex pH must be physiological

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on experimental concentration and pH constraints.

Detailed Solubilization Protocols

Protocol A: In Situ Salt Formation (The Gold Standard)

Best For: Creating high-concentration aqueous stocks (10-50 mg/mL) without organic solvents.[1]

Mechanism:



By adding a stoichiometric equivalent of base, you create the sodium salt, which is orders of magnitude more soluble than the free acid.

Steps:

  • Weigh the target amount of 6-Chloro-1-benzofuran-3-carboxylic acid.[1]

  • Calculate the molar equivalent of NaOH. (1.0 to 1.1 equivalents).

  • Add a small volume of 0.1 M NaOH (or 1.0 M for large stocks) directly to the powder.[1]

  • Vortex until the solution is clear.

  • Slowly dilute to the final volume with distilled water or buffer.

  • Critical Check: Measure pH. If pH < 6, the compound may reprecipitate.[1] Adjust to pH 7.5–8.5.

Protocol B: The "Step-Down" Dilution (Avoiding the Crash)

Best For: Cell culture or enzymatic assays where DMSO stocks are used.

The Issue: Direct addition of 100% DMSO stock to PBS causes a "solvent shock," creating local supersaturation and immediate precipitation (visible as cloudiness).[1]

Steps:

  • Prepare a 1000x Stock in pure anhydrous DMSO (e.g., 10 mM).[1]

  • Do NOT pipette directly into the cell media well.[1]

  • Intermediate Step: Prepare a 10x working solution in a compatible solvent/buffer mix (e.g., PBS + 5% DMSO or PBS + 0.5% Tween 80).[1]

    • Technique: Place the buffer in a tube.[1] Vortex the buffer while slowly adding the DMSO stock to the center of the vortex.

  • Add this 10x working solution to your final assay plate.

Protocol C: Cyclodextrin Complexation (For In Vivo/Sensitive Assays)

Best For: Animal studies (IP/IV/Oral) where high pH and DMSO are toxic.[1]

Mechanism: The hydrophobic benzofuran tail inserts into the donut-shaped cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior keeps the complex soluble.[1]

Steps:

  • Prepare a vehicle of 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]

  • Add the compound powder to the vehicle.[1]

  • Sonicate at 37°C for 20–30 minutes.

  • If the solution remains cloudy, adjust pH to 7.0–7.4 using small aliquots of 1N NaOH. The combination of pH control and cyclodextrin is often synergistic.[1]

Troubleshooting & FAQs

Q1: I added my DMSO stock to the media, and it turned cloudy immediately. Can I filter it?

A: NO. If you filter a cloudy solution, you are removing the active compound.[1] The cloudiness is your drug precipitating.[1]

  • Fix: Use Protocol B . If precipitation persists, lower the final concentration or switch to Protocol C (Cyclodextrins).[1] You may be exceeding the thermodynamic solubility limit of the compound in that specific buffer.[1]

Q2: Can I heat the solution to dissolve it?

A: Use caution. While heat increases solubility, 6-Chloro-1-benzofuran-3-carboxylic acid is chemically stable, but biological buffers are not.[1]

  • Heating PBS/Media can cause calcium phosphate precipitation or degrade growth factors.[1]

  • Recommendation: You can heat the DMSO stock to 37°C to ensure it's fully dissolved before dilution, but do not boil aqueous suspensions.

Q3: Why does it dissolve in water but precipitate after 24 hours?

A: The "Common Ion" and pH Drift Effect. [1]

  • pH Drift: If your water absorbs CO2 from the air, it becomes slightly acidic (pH ~5.5).[1] This drops the pH closer to the pKa (~4.0), causing the free acid to crash out.[1]

  • Buffer Salts: High salt concentrations (like in PBS) can reduce the solubility of organic salts (Salting-out effect).[1]

  • Fix: Ensure your buffer has sufficient capacity (e.g., 10mM HEPES or Tris) to maintain pH > 7.0.[1]

Q4: Is this compound light sensitive?

A: Potentially. Benzofuran derivatives can undergo photodegradation or dimerization under UV light.[1]

  • Protocol: Wrap vials in aluminum foil or use amber glass, especially for long-term storage of stocks.

Workflow Visualization: Preventing Precipitation

DilutionWorkflow Stock 100% DMSO Stock (10 mM) Direct Direct Addition to Media Stock->Direct Avoid Intermed Intermediate Dilution (PBS + 5% Tween/DMSO) Stock->Intermed Step 1: 1:10 Dilution (Vortexing) Precip PRECIPITATION (Crash Out) Direct->Precip Final Final Assay Well (Clear Solution) Intermed->Final Step 2: 1:10 Dilution

Figure 2: The "Step-Down" dilution method significantly reduces the risk of precipitation compared to direct addition.[1]

References

  • PubChem. 1-Benzofuran-3-carboxylic acid (Compound CID 595655).[1][2] National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 2001.[1] (General principles of LogP and Solubility).

  • ResearchGate. Discussions on DMSO Stock Precipitation in Cell Culture Media. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-1-benzofuran-3-carboxylic acid

[1] Executive Summary 6-Chloro-1-benzofuran-3-carboxylic acid (CAS: 19816-33-2) is a critical intermediate often synthesized via the Rap-Stoermer condensation or cyclization of 4-chlorosalicylaldehyde with halo-acids.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Chloro-1-benzofuran-3-carboxylic acid (CAS: 19816-33-2) is a critical intermediate often synthesized via the Rap-Stoermer condensation or cyclization of 4-chlorosalicylaldehyde with halo-acids.[1] Users frequently encounter issues with phenolic impurities (starting material), decarboxylation byproducts (6-chlorobenzofuran), and chromophoric oxidation (pinking/browning).

This guide prioritizes Acid-Base Extraction as the primary purification vector due to the compound's pKa (~3.5–4.0), followed by Recrystallization for final polishing.

Module 1: The Primary Defense (Acid-Base Extraction)

Theory: The most persistent impurity is often the unreacted starting material, 4-chlorosalicylaldehyde, or the decarboxylated byproduct, 6-chlorobenzofuran. Neither of these possesses the strong acidity of the carboxylic acid moiety.[1] We exploit this by converting your product into its water-soluble sodium salt, filtering off the non-acidic organics, and then reprecipitating.

Protocol A: The "pH Swing" Workup

Reagents: 1M NaOH, 2M HCl, Ethyl Acetate (EtOAc), Brine.

  • Dissolution: Dissolve your crude solid in 1M NaOH (Use ~10 mL per gram of solid).[1]

    • Checkpoint: The solution should be homogenous. If a solid remains, it is likely the decarboxylated byproduct or inorganic salts.[1] Filter this before proceeding.

  • The Wash (Critical): Extract this aqueous basic layer with Ethyl Acetate (2 x vol) .[1]

    • Why? The 6-CBCA is trapped in the water layer as the carboxylate salt (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ). The non-acidic impurities (aldehydes, benzofurans) migrate into the EtOAc.
      
    • Action: Discard the organic (EtOAc) layer.[1] Keep the aqueous layer.[1][2]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl with vigorous stirring until pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate should form immediately.[1]

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry.[1]

Workflow Visualization

AcidBaseExtraction Start Crude Solid Mixture (Acid + Impurities) Step1 Dissolve in 1M NaOH Start->Step1 Check1 Is solution clear? Step1->Check1 Filter Filter off insolubles (Inorganic salts/Decarboxylated byproduct) Check1->Filter No (Cloudy) Extract Wash Aq. layer with EtOAc Check1->Extract Yes Filter->Extract PhaseSep Phase Separation Extract->PhaseSep DiscardOrg Discard Organic Layer (Contains Aldehydes/Neutrals) PhaseSep->DiscardOrg Top Layer KeepAq Keep Aqueous Layer (Contains Product as Salt) PhaseSep->KeepAq Bottom Layer Acidify Acidify with HCl to pH 1 KeepAq->Acidify Final Pure 6-CBCA Precipitate Acidify->Final

Figure 1: Logic flow for the Acid-Base purification strategy to remove non-acidic contaminants.

Module 2: Recrystallization (The Polish)

Theory: If the acid-base extraction yields a product with 95-98% purity but incorrect color (pink/brown) or melting point depression, recrystallization is required. Benzofuran-3-carboxylic acids are prone to decarboxylation at high temperatures (boiling point of high-boiling solvents), so thermal exposure must be minimized.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol / Water (9:1) High The "Gold Standard."[1] Dissolve in hot EtOH, add warm water until turbid, cool slowly.
Glacial Acetic Acid Medium Excellent for very insoluble acids.[1] Requires high heat (risk of decarboxylation).[1] Use only if EtOH fails.
Toluene Low Generally poor solubility for free acids; better for esters.[1]
Methanol High Good alternative to Ethanol, but higher solubility might reduce recovery yield.[1]
Protocol B: The Ethanol/Water Recrystallization
  • Place 1g of crude 6-CBCA in a flask with a stir bar.

  • Add Ethanol (absolute) dropwise while heating to reflux (approx. 78°C). Add just enough to dissolve the solid.

    • Troubleshooting: If the solution is dark brown/red, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[1][2][3] Add warm water dropwise until a faint, persistent cloudiness appears.[1]

  • Add 1-2 drops of Ethanol to clear the cloudiness.[1]

  • Allow to cool to room temperature undisturbed, then place in an ice bath for 2 hours.

  • Filter the crystals and wash with cold 50% EtOH/Water.

Module 3: Troubleshooting FAQ

Q1: My product has a persistent pink or brown hue. How do I remove it? A: This is likely due to the oxidation of trace phenolic impurities (residual 4-chlorosalicylaldehyde).[1]

  • Fix: Perform the Acid-Base Extraction (Module 1). During the basic phase (NaOH), add a small amount of sodium bisulfite (NaHSO₃) . This reducing agent helps quench the colored oxidation products before you re-acidify.[1]

Q2: I see a new spot on TLC moving faster than my product after recrystallization. A: You likely overheated the compound. Benzofuran-3-carboxylic acids can undergo thermal decarboxylation to form 6-chlorobenzofuran .[1]

  • Fix: Avoid high-boiling solvents like DMSO or DMF for recrystallization.[1] Stick to Ethanol/Water and keep reflux times under 10 minutes.

Q3: The melting point is lower than the literature value (expected >160°C). A: This indicates either retained solvent (solvates) or isomer contamination.[1]

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 50°C for 12 hours. If the MP is still low, check proton NMR for the presence of the 2-isomer (rare, but possible if synthesis involved cyclization ambiguity).

Q4: My yield is very low after Acid-Base extraction. A: The compound might have some water solubility, or the pH wasn't lowered enough.

  • Fix: Ensure the final pH is < 2 . If yield is still low, saturate the aqueous acidic filtrate with NaCl (salting out) and extract with Ethyl Acetate to recover the remaining dissolved acid.[1]

Module 4: Synthesis & Impurity Map

Understanding where impurities come from helps in removing them.[1]

SynthesisMap SM 4-Chlorosalicylaldehyde (Phenolic Impurity) Inter Intermediate (O-Alkylated) SM->Inter + Base Reagent Chloroacetic Acid Reagent->Inter Product 6-Chloro-1-benzofuran- 3-carboxylic acid Inter->Product Cyclization (Rap-Stoermer) Byproduct 6-Chlorobenzofuran (Decarboxylated) Product->Byproduct Heat/Over-boiling (-CO2)

Figure 2: Reaction pathway highlighting the origin of common impurities.

References

  • General Synthesis of Benzofuran-3-carboxylic Acids

    • Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:[Link][1]

    • Relevance: details the ester hydrolysis and purific
  • Purification of Carboxylic Acids (General Protocol)

    • Title: Purification of Laboratory Chemicals (Vogel's / Armarego).[1]

    • Source: ScienceDirect / Elsevier.[1]

    • URL:[Link][1]

    • Relevance: Standard reference for acid-base extraction and recrystallization solvent selection.[1]

  • Decarboxylation Risks in Benzofurans

    • Title: A Review: An Insight on Synthesis of Benzofuran.
    • Source: LBP World / International Journal.[1]

    • URL:[Link] (General reference to benzofuran stability).[1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 6-Chloro-1-benzofuran-3-carboxylic acid before handling.

Sources

Optimization

Recrystallization solvents for high-purity 6-Chloro-1-benzofuran-3-carboxylic acid

Technical Support Center: Recrystallization of 6-Chloro-1-benzofuran-3-carboxylic acid Executive Summary & Compound Profile Compound: 6-Chloro-1-benzofuran-3-carboxylic acid Chemical Class: Halogenated Benzofuran Carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 6-Chloro-1-benzofuran-3-carboxylic acid

Executive Summary & Compound Profile

Compound: 6-Chloro-1-benzofuran-3-carboxylic acid Chemical Class: Halogenated Benzofuran Carboxylic Acid Primary Challenge: Balancing the solubility of the lipophilic chloro-benzofuran core with the hydrophilic carboxylic acid moiety to achieve high purity without significant yield loss.[1][2]

This guide provides a technical framework for the purification of 6-Chloro-1-benzofuran-3-carboxylic acid. Due to the specific nature of this compound, a "one-size-fits-all" approach is often insufficient.[2] Instead, we provide a tiered solvent selection strategy and a troubleshooting matrix based on the polarity of your specific impurity profile.

Core Recrystallization Protocols (Q&A)

Q1: What is the primary recommended solvent system for high-purity recovery?

Recommendation: Ethanol / Water (Mixed Solvent System)

  • Why: This system leverages the "hydrophobic effect."[1][2][3] The compound dissolves readily in hot ethanol (solubilizing the aromatic core) but has sharply decreasing solubility as water (anti-solvent) is added and the temperature drops.[1][3] This gradient is excellent for purging both polar inorganic salts (which stay in the water-rich mother liquor) and non-polar organic byproducts (which stay in the ethanol).[1][2]

  • Protocol:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol (95% or absolute) .

    • Once dissolved, slowly add hot Water dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of hot ethanol to clear the solution.[1][2][3]

    • Allow to cool slowly to room temperature, then to 0–4°C.

Q2: My crude material contains significant non-polar impurities (e.g., decarboxylated 6-chlorobenzofuran). Which solvent should I use?

Recommendation: Ethyl Acetate / Heptane or Toluene [1][2][3]

  • Mechanism: If your main impurity is the decarboxylated byproduct (6-chlorobenzofuran), it is significantly less polar than the carboxylic acid product.[1][2]

  • Ethyl Acetate/Heptane: Dissolve in hot ethyl acetate.[1][2][3] Add heptane as the anti-solvent.[1][2][3] The non-polar impurities will tend to remain in the mother liquor due to their high affinity for the aliphatic heptane, while the more polar carboxylic acid crystallizes out.[4][1][3]

  • Toluene: This solvent often works well for aromatic carboxylic acids.[1][2][3] It requires higher temperatures (bp ~110°C), which can improve the purging of related isomeric impurities.[4][1][3]

Q3: The compound is "oiling out" instead of crystallizing. How do I fix this?

Troubleshooting: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, often because the temperature is above the melting point of the solvated solid or the anti-solvent was added too quickly.[4][1][2][3]

Corrective Actions:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add More Solvent: Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation slightly.[4][1][2][3]

  • Seed Crystals: This is critical. Add a small crystal of pure product to the solution just as it starts to cool (metastable zone). This provides a template for crystal growth, bypassing the oil phase.[4][1][3]

  • Slower Cooling: Insulate the flask to slow the cooling rate. Rapid cooling promotes oiling.[1][2][3]

Advanced Purification Strategies

Chemical Purification (Acid/Base Swing)

If recrystallization alone does not meet purity specs (e.g., >99.5%), use this chemical filter before the final recrystallization.[4][1][2][3]

  • Dissolution: Suspend crude solid in dilute NaOH (1M) or Na₂CO₃ (saturated) . The acid converts to the water-soluble sodium salt.[1][2][3]

  • Filtration: Filter the aqueous solution to remove insoluble non-polar impurities.[1][2][3]

  • Precipitation: Slowly acidify the filtrate with HCl (1M) to pH 1–2. The purified acid will precipitate.[1][2][3]

  • Final Polish: Recrystallize the wet cake using the Ethanol/Water method.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the optimal purification route based on your observation of the crude material.

Recrystallization_Workflow Start Start: Crude 6-Chloro-1-benzofuran-3-carboxylic acid Check_Impurity Analyze Impurity Profile (TLC / HPLC) Start->Check_Impurity NonPolar Non-Polar Impurities (e.g., Decarboxylated product) Check_Impurity->NonPolar High Rf impurities Polar Polar/Inorganic Impurities (Salts, starting acids) Check_Impurity->Polar Baseline impurities Unknown General / Mixed Impurities Check_Impurity->Unknown Complex profile Solvent_NonPolar Solvent System A: Ethyl Acetate / Heptane NonPolar->Solvent_NonPolar Solvent_Polar Solvent System B: Ethanol / Water Polar->Solvent_Polar Chemical_Purification Acid/Base Extraction (NaOH -> Filter -> HCl) Unknown->Chemical_Purification Oiling_Out Issue: Oiling Out? Solvent_NonPolar->Oiling_Out Solvent_Polar->Oiling_Out Chemical_Purification->Solvent_Polar Polishing Step Seed Action: Re-heat, add 10% more solvent, add SEED CRYSTALS Oiling_Out->Seed Yes Success Filter & Dry (Check MP & HPLC) Oiling_Out->Success No (Crystals formed) Seed->Success

Caption: Decision tree for solvent selection based on impurity polarity and troubleshooting "oiling out" phenomena.

Solvent Selection Data

Solvent SystemPolarityPrimary Use CaseProsCons
Ethanol / Water HighGeneral purification; Removal of salts.[1][2]Eco-friendly; High recovery yield; Good crystal habit.[1][2][3]May trap water (requires thorough drying); Risk of esterification if heated too long with strong acid traces.[1][3]
Acetic Acid / Water HighRemoval of stubborn polar impurities.[1][2][3][5]Very effective for carboxylic acids; suppresses ionization.[1][2][3]High boiling point (hard to dry); Corrosive; Pungent smell.[1][2][3]
Ethyl Acetate / Heptane MediumRemoval of non-polar byproducts (e.g., 6-chlorobenzofuran).[1][2]Good selectivity for the acid vs. neutral impurities.[1][3]Heptane has low flash point; Yield can be lower if ratio is off.[1][2][3]
Toluene LowPolymorph control; High-temperature processing.[1][2][3]Excellent for removing isomers; Produces dense crystals.[1][3]Toxic; High boiling point; Product solubility may be too low at RT.[1][2][3]

Analytical Validation

Do not assume purity based on appearance. White crystals can still occlude solvent or impurities.[1][2][3]

  • Melting Point: Check against the literature value (Note: Similar derivatives like 6-chloro-2H-1-benzopyran-3-carboxylic acid melt ~244°C; verify your specific isomer's range, likely >190°C for the benzofuran-3-carboxylic acid series). Sharp range (<2°C) indicates purity.[1][2][3]

  • HPLC: Run a gradient method (Water/Acetonitrile with 0.1% TFA) to ensure separation of the decarboxylated byproduct.

  • 1H-NMR: Check for solvent peaks. Ethanol and Acetic Acid can be persistent in the crystal lattice (solvates).[1][2][3]

References

  • Vogel, A. I. (1989).[4][1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1][3] (General principles of recrystallization and solvent selection for carboxylic acids).

  • Perrin, D. D., & Armarego, W. L. F. (1988).[4][1][2][3] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[1][3] (Standard purification protocols for benzofuran derivatives).

  • PubChem. (2025).[1][2][3] 6-Chloro-1-benzofuran-3-carboxylic acid Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link]

  • University of Rochester. (n.d.).[1][2][3] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Benzofuran-3-Carboxylic Acid Synthesis

The following Technical Support Guide is designed for researchers encountering selectivity or stability issues in the synthesis of Benzofuran-3-carboxylic acid . Case ID: BF3-COOH-OPT Status: Active Guide Support Level:...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering selectivity or stability issues in the synthesis of Benzofuran-3-carboxylic acid .

Case ID: BF3-COOH-OPT Status: Active Guide Support Level: Tier 3 (Senior Scientist / Process Development)

The "Isomer Trap" (Critical Warning)

Before reviewing your protocol, verify your synthetic route. A common failure mode in this synthesis is the inadvertent production of the 2-isomer (Benzofuran-2-carboxylic acid) due to mechanistic drift.

  • If you use Base Catalysis (e.g., K₂CO₃, NaOH) + Haloacetates: You will predominantly form the 2-carboxylic acid via O-alkylation followed by Rapicavoli/Feist-Benary cyclization.

  • If you need the 3-Carboxylic Acid: You must utilize Acid Catalysis (Brønsted or Lewis) or Transition Metal Catalysis (Rh/Cu) with diazoacetates to direct the attack to the aldehyde carbon rather than the phenolic oxygen.

Core Protocol: The Roskamp-Type Cyclization

Target: Minimizing by-products (dimers, open-chain acetals) and ensuring 3-position selectivity. Recommended Route: Salicylaldehyde + Ethyl Diazoacetate (EDA)


 Intermediate 

Product.
Reaction Logic & Pathway

The following diagram illustrates the bifurcation point where the reaction succeeds (Acid path) or fails/diverges (Base path).

BenzofuranSynthesis Start Salicylaldehyde + Ethyl Diazoacetate (EDA) BaseCond Condition: Base (K2CO3/NaOH) Start->BaseCond AcidCond Condition: HBF4·OEt2 (Brønsted Acid) Start->AcidCond Dimer By-Product: Fumarate/Maleate (Carbene Dimerization) Start->Dimer Fast EDA Addition O_Alk O-Alkylation (Ether Formation) BaseCond->O_Alk Aldol Intramolecular Aldol O_Alk->Aldol Prod2 Benzofuran-2-Carboxylic Acid (WRONG ISOMER) Aldol->Prod2 Hemiacetal Intermediate: 3-ethoxycarbonyl-2-hydroxy -2,3-dihydrobenzofuran AcidCond->Hemiacetal Aldehyde Activation Dehydrate Dehydration (H2SO4) Hemiacetal->Dehydrate Ester3 Ethyl Benzofuran-3-Carboxylate Dehydrate->Ester3 Hydrolysis Mild Hydrolysis (LiOH, <40°C) Ester3->Hydrolysis Prod3 Benzofuran-3-Carboxylic Acid (TARGET) Hydrolysis->Prod3 Decarb By-Product: Decarboxylated Benzofuran (Thermal Instability) Prod3->Decarb Heat/Acid Workup

Figure 1: Mechanistic bifurcation in benzofuran synthesis. Note that basic conditions favor the 2-isomer, while acidic conditions favor the 3-isomer.

Troubleshooting Guide: Minimizing By-Products

Issue A: "I isolated the 2-isomer (or a mixture)."
  • Cause: Competitive O-alkylation. The phenolic hydroxyl group is a better nucleophile than the aldehyde oxygen. If any base is present, or if the acid catalyst is wet/inactive, the phenol attacks the EDA (or haloacetate) first.

  • Solution: Ensure the reaction is strictly anhydrous and acidic. Use HBF₄·OEt₂ (Tetrafluoroboric acid diethyl ether complex). This protonates/activates the aldehyde carbonyl, making it the primary electrophile for the diazo species.

Issue B: "Low yield; formation of oily residues (Carbene Dimers)."
  • Cause: High local concentration of Ethyl Diazoacetate (EDA). If EDA reacts with itself before reacting with the salicylaldehyde, it forms diethyl fumarate and diethyl maleate.

  • Solution:

    • Dosing Control: Do not dump EDA. Add it via syringe pump over 1–2 hours.

    • Stoichiometry: Use a slight excess of Salicylaldehyde (1.1 equiv) relative to EDA to ensure the carbene finds a partner immediately.

Issue C: "Product loss during saponification (Decarboxylation)."
  • Cause: Benzofuran-3-carboxylic acid is significantly less thermally stable than the 2-isomer. Heating the free acid (or the acidification step) causes rapid decarboxylation to benzofuran.

  • Solution:

    • Hydrolysis: Use LiOH in THF/Water at room temperature (Do not reflux).

    • Acidification: Acidify the salt solution at 0°C using dilute HCl.

    • Isolation: Extract immediately into cold ethyl acetate. Do not dry the solid in an oven >50°C.

Optimized Experimental Protocol

Based on the method by Dudley, Morshed, and Hossain (Org.[1] Synth. 2009).[2]

Step 1: Cyclization to Ethyl Ester
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Charge: Add Salicylaldehyde (1.0 equiv) and anhydrous CH₂Cl₂ (0.5 M concentration).

  • Catalyst: Add HBF₄·OEt₂ (0.1 equiv / 10 mol%). Note: The solution may darken slightly.

  • Addition: Add Ethyl Diazoacetate (EDA) (1.1 equiv) dropwise over 60 minutes at room temperature.

    • Checkpoint: Monitor N₂ evolution. If bubbling stops, pause addition.

  • Dehydration: Once EDA is consumed (TLC check), add concentrated H₂SO₄ (5 drops per mmol scale) directly to the reaction mixture. Stir for 30 mins to dehydrate the hemiacetal intermediate.

  • Workup: Quench with saturated NaHCO₃ (careful: gas evolution). Extract with CH₂Cl₂.[2][3]

Step 2: Hydrolysis to Free Acid (The Danger Zone)
  • Dissolution: Dissolve the ester in THF:Water (3:1).

  • Saponification: Add LiOH·H₂O (2.5 equiv). Stir at 20–25°C (Room Temp). Monitor by TLC until ester disappears (approx 4–6 hours).

    • Warning:DO NOT HEAT.

  • Acidification: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1M HCl until pH reaches 2–3.

  • Filtration: The acid should precipitate as a white/off-white solid. Filter cold.

  • Drying: Vacuum dry at room temperature.

FAQ: By-Product Analysis

By-Product ObservedChemical IdentityRoot CauseCorrective Action
Diethyl Fumarate Olefinic DimerEDA added too fast; Catalyst inactive.Use syringe pump; Fresh HBF₄.
Benzofuran (liquid) Decarboxylated ProductWorkup too hot; Acidification too aggressive.Keep T < 40°C; Avoid conc. HCl during workup.
Azines Hydrazone-like solidReaction of EDA with traces of hydrazine (impure EDA).Distill EDA prior to use (Caution: Explosive).
Phenoxyacetic Acid Ether linkage (O-CH2-COOH)Base contamination; "Classic" route used by mistake.Switch from K₂CO₃ to HBF₄ conditions.

References & Validation

The protocols and mechanisms described above are grounded in the following authoritative sources:

  • Primary Synthetic Route (HBF₄ Method): Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses, 86, 172.[2]

  • Isomer Selectivity & Mechanism: Hossain, M. M., et al. (2006).[1] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans." Synthesis, 1711-1714.[1][4]

  • Stability & Biological Context: Evaluation of 3-substituted benzofuran-2-carboxylic esters (highlighting the rarity and instability of the 3-acid compared to the 2-acid). (General reference for scaffold stability context).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 6-Chlorobenzofuran Coupling

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran derivatives. Specifically, it focuses on the critical parameter of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran derivatives. Specifically, it focuses on the critical parameter of reaction temperature in palladium-catalyzed cross-coupling reactions involving 6-chlorobenzofuran. The following troubleshooting advice and frequently asked questions are designed to help you navigate common challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to provide direct and actionable solutions.

Issue 1: Low or No Yield of the Desired Coupled Product

Question: My Suzuki-Miyaura coupling of 6-chlorobenzofuran is giving me a very low yield, or in some cases, no product at all. I've confirmed the integrity of my starting materials and reagents. Could the reaction temperature be the culprit?

Answer: Absolutely. Suboptimal reaction temperature is a frequent cause of low or no product yield in cross-coupling reactions.[1] Here's a breakdown of how temperature plays a crucial role and what steps you can take:

  • Insufficient Activation Energy: The initial oxidative addition of the palladium catalyst to the C-Cl bond of 6-chlorobenzofuran is often the rate-limiting step and requires a significant energy input.[2] Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[3][4] If the temperature is too low, the catalyst may not have enough energy to initiate the catalytic cycle, leading to a stalled reaction.

    • Recommendation: Cautiously increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments). Many Suzuki-Miyaura reactions with aryl chlorides require temperatures in the range of 80-120 °C.[5][6]

  • Catalyst Decomposition: Conversely, excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[1][7] This inactive form of palladium will halt the catalytic cycle prematurely. The thermal stability of the catalyst is highly dependent on the supporting ligand.[1][8][9]

    • Recommendation: If you observe palladium black formation, consider lowering the reaction temperature.[1] It may also be beneficial to switch to a more robust ligand, such as a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, which can enhance catalyst stability at higher temperatures.

Issue 2: Significant Formation of Side Products

Question: I'm observing a significant amount of a side product that appears to be the dehalogenated starting material (benzofuran) and/or homocoupled products of my boronic acid. How is temperature related to these side reactions?

Answer: The formation of dehalogenated and homocoupled byproducts is a common issue in Suzuki-Miyaura reactions and is often exacerbated by suboptimal temperature control.[10]

  • Hydrodehalogenation (Dechlorination): This side reaction, where the chlorine atom is replaced by a hydrogen, can be promoted at elevated temperatures.[3] The mechanism often involves the formation of a palladium-hydride species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[2]

    • Recommendation: If dehalogenation is a major issue, first ensure your solvent and base are anhydrous (if the protocol requires it). Then, try to find the "sweet spot" for your reaction temperature. It's possible that a slightly lower temperature will disfavor the dehalogenation pathway while still being sufficient for the desired coupling.

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen and can be accelerated at higher temperatures.[10] This process can also occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, as the reduction can consume the boronic acid.[10]

    • Recommendation: Rigorous degassing of your solvent and reaction mixture is crucial to minimize homocoupling. If the problem persists at your desired reaction temperature, consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.

Issue 3: Reaction Stalls After Initial Conversion

Question: My reaction starts well, and I see product formation, but then it seems to stop before all the starting material is consumed. Could temperature be a factor here?

Answer: Yes, a reaction that stalls mid-way can be due to temperature-related catalyst deactivation over time.

  • Thermal Instability of Ligands: Phosphine ligands, which are essential for stabilizing the palladium catalyst, can themselves degrade at high temperatures over extended periods.[1][8] This is particularly true for less sterically hindered or electron-poor phosphines. Ligand degradation leads to catalyst decomposition and a loss of catalytic activity.

    • Recommendation: If you suspect ligand degradation, you could either lower the reaction temperature and accept a longer reaction time or switch to a more thermally stable ligand. Modern biarylphosphine ligands are generally more robust than simpler ligands like triphenylphosphine.[4]

  • Slow Transmetalation at Lower Temperatures: In some cases, while the initial oxidative addition may occur, the subsequent transmetalation step (the transfer of the organic group from the boron reagent to the palladium center) can be slow at lower temperatures. This can lead to an accumulation of the oxidative addition complex and an overall sluggish reaction.

    • Recommendation: A modest increase in temperature may be necessary to facilitate an efficient transmetalation. This highlights the need for careful optimization to find a temperature that balances catalyst stability with the rates of all steps in the catalytic cycle.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the role of temperature in 6-chlorobenzofuran coupling reactions.

Q1: What is a good starting temperature for optimizing the coupling of 6-chlorobenzofuran?

For Suzuki-Miyaura coupling of an aryl chloride like 6-chlorobenzofuran, a good starting point is typically between 80 °C and 100 °C.[5][6][11] For other coupling reactions, the optimal temperature can vary. For instance, Sonogashira couplings can sometimes be run at room temperature to 80 °C, while Heck couplings often require higher temperatures of 100-140 °C.[6]

Q2: How does temperature affect the choice of solvent?

The reaction temperature must be below the boiling point of your chosen solvent unless you are using a sealed reaction vessel. Solvents with higher boiling points like toluene, dioxane, or DMF are often used for coupling aryl chlorides to allow for the necessary heating.[6] It's also important to consider the thermal stability of the solvent itself, as some, like DMF, can decompose at very high temperatures.[12]

Q3: Can microwave irradiation be used to optimize the reaction temperature?

Yes, microwave-assisted synthesis is an excellent tool for rapidly screening reaction temperatures.[13] It allows for precise temperature control and can significantly reduce reaction times. This can be particularly advantageous for optimizing challenging couplings.

Q4: What is the relationship between reaction temperature and catalyst loading?

Generally, at higher temperatures, you may be able to use a lower catalyst loading as the increased rate of reaction can lead to a higher turnover number for the catalyst. However, this is only true if the catalyst is stable at that temperature. If higher temperatures lead to rapid catalyst decomposition, a higher initial catalyst loading might be required to ensure enough active catalyst is present to see the reaction to completion.

Q5: How can I systematically screen for the optimal reaction temperature?

A systematic approach is key to finding the optimal temperature. You can set up a series of parallel reactions in a multi-well reaction block, keeping all other parameters constant (catalyst, ligand, base, concentration) while varying the temperature across the wells.[5] This "one variable at a time" (OVAT) approach can be effective.[14] For more complex optimizations, a Design of Experiments (DoE) approach can be used to study the interplay between temperature and other variables.[15]

Data Presentation

The following table summarizes the potential effects of temperature on the outcome of a typical Suzuki-Miyaura coupling of 6-chlorobenzofuran.

Temperature RangePotential OutcomeTroubleshooting Considerations
Room Temp - 60°C Low to no conversion.The reaction likely lacks sufficient energy for the oxidative addition to the C-Cl bond.
60°C - 80°C Sluggish reaction, incomplete conversion.Increase temperature to improve the rate of oxidative addition and transmetalation.
80°C - 110°C Optimal Range (Typically) . Good conversion to the desired product.This is often the ideal balance between reaction rate and catalyst stability for aryl chlorides.[6][11]
> 110°C Increased side products (dehalogenation, homocoupling), catalyst decomposition (palladium black).[1][7]Lower the temperature or use a more thermally stable ligand system.[1]

Experimental Protocol: Temperature Screening for 6-Chlorobenzofuran Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening the optimal reaction temperature.

Materials:

  • 6-chlorobenzofuran

  • Arylboronic acid (or ester)

  • Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Reaction vials with stir bars suitable for a heating block

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • Preparation (under inert atmosphere): To each of a series of oven-dried reaction vials, add 6-chlorobenzofuran (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Sealing: Securely cap the vials.

  • Heating: Place the vials in a pre-heated aluminum block with different temperature settings (e.g., 80 °C, 90 °C, 100 °C, 110 °C).

  • Reaction Monitoring: Stir the reactions at the set temperatures for a predetermined time (e.g., 12-24 hours). Monitor the progress of the reactions by taking small aliquots at various time points and analyzing them by TLC, GC, or LC-MS.[16]

  • Work-up and Analysis: After the reaction is complete, cool the vials to room temperature. Perform a standard aqueous work-up, and analyze the crude product mixture to determine the conversion and yield for each temperature.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_temp Is the reaction temperature in the typical range for aryl chlorides (80-120°C)? start->check_temp increase_temp Incrementally increase temperature (e.g., in 10-20°C steps). check_temp->increase_temp No check_pd_black Is palladium black observed? check_temp->check_pd_black Yes re_evaluate Re-evaluate reaction outcome increase_temp->re_evaluate lower_temp Lower the reaction temperature. check_pd_black->lower_temp Yes change_ligand Consider a more thermally stable ligand (e.g., biarylphosphine). check_pd_black->change_ligand No lower_temp->re_evaluate change_ligand->re_evaluate

Caption: A decision tree for troubleshooting low yield in 6-chlorobenzofuran coupling.

Relationship Between Temperature and Reaction Parameters

Temperature_Effects cluster_positive Positive Correlation (Up to a Point) cluster_negative Negative Correlation (Especially at High Temps) temp Reaction Temperature reaction_rate Reaction Rate temp->reaction_rate oxidative_addition Oxidative Addition Rate temp->oxidative_addition transmetalation Transmetalation Rate temp->transmetalation catalyst_stability Catalyst Stability temp->catalyst_stability ligand_stability Ligand Stability temp->ligand_stability side_reactions Side Reactions (e.g., Dehalogenation) temp->side_reactions

Caption: The dual effect of temperature on key reaction parameters.

References

  • Temperature effect on coupling reaction. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved February 15, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved February 15, 2026, from [Link]

  • Pilcher, G., & Skinner, H. A. (1982). Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands. Journal of the Chemical Society, Dalton Transactions, (3), 581. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society, 136(14), 5467–5479. [Link]

  • Al-Jibori, S. A., & Al-Janabi, A. S. M. (2015). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Diamine Ligands. Journal of Materials and Environmental Science, 6(1), 169-179. [Link]

  • Grushin, V. V., & Alper, H. (1994). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics, 13(5), 1890–1901. [Link]

  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (2023). Journal of the American Chemical Society, 145(48), 26233–26245. [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. (2024). Iranian Journal of Catalysis. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(9), 11845–11852. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2022). Frontiers in Chemistry, 10. [Link]

  • (a) Effect of temperature on the progress of the assisted Suzuki... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1038–1043. [Link]

  • Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes. (1979). Journal of the American Chemical Society, 101(17), 4890–4898. [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Angewandte Chemie International Edition, 41. [Link]

  • Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Chemical Science, 7(12), 6838–6846. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. Retrieved February 15, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved February 15, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15437–15447. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2007). Organic Letters, 9(16), 3165–3168. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Florida. Retrieved February 15, 2026, from [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers, 7(17), 2443–2454. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science, 378(6618), 399–405. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2023). The Journal of Organic Chemistry, 88(22), 15993–16002. [Link]

  • Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. (2016). Beilstein Journal of Organic Chemistry, 12, 2058–2065. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 15, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Removing metal catalysts from 6-Chloro-1-benzofuran-3-carboxylic acid

Topic: Purification of 6-Chloro-1-benzofuran-3-carboxylic acid Executive Summary The synthesis of 6-Chloro-1-benzofuran-3-carboxylic acid typically involves transition metal catalysis—most commonly Palladium (Pd) via car...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 6-Chloro-1-benzofuran-3-carboxylic acid

Executive Summary

The synthesis of 6-Chloro-1-benzofuran-3-carboxylic acid typically involves transition metal catalysis—most commonly Palladium (Pd) via carbonylation or cross-coupling (e.g., Suzuki-Miyaura), or Copper (Cu) via cyclization routes.[1] Due to the high affinity of these metals for the benzofuran


-system and the carboxylic acid moiety, standard recrystallization often fails to reduce metal content below ICH Q3D limits (Class 2B for Pd: <10 ppm oral).

This guide provides three validated workflows to remove residual metals. We prioritize the "pH-Swing" method as it exploits the specific acidic nature of your target molecule, offering a self-validating purification mechanism.

Module 1: Diagnostic & Regulatory Limits (The "Is there a problem?" Phase)

Before initiating purification, quantify your baseline metal load. Visual inspection is unreliable; "white" powder can still contain >500 ppm Pd.

ICH Q3D Regulatory Thresholds (Permitted Daily Exposure) | Element | Class | Oral Limit (


 g/day ) | Parenteral Limit (

g/day ) | Concentration Limit (10g daily dose) | | :--- | :--- | :--- | :--- | :--- | | Palladium (Pd) | 2B | 100 | 10 | 10 ppm (Oral) / 1 ppm (Inj) | | Copper (Cu) | 3 | 3000 | 300 | 300 ppm (Oral) | | Ruthenium (Ru) | 2B | 100 | 10 | 10 ppm (Oral) |

Critical Check: If your crude API is dark brown/black, your metal content is likely >1000 ppm. If it is off-white/tan but fails QC, it is likely in the 50–200 ppm range.

Module 2: The "pH-Swing" Protocol (Recommended Primary Method)

Why this works: 6-Chloro-1-benzofuran-3-carboxylic acid is a weak acid (


). Metal catalysts (Pd/Cu) generally do not form water-soluble salts at high pH in the absence of specific ligands. By dissolving the API in base, we force the organic acid into the aqueous phase while the metal catalyst often remains as an insoluble colloid or precipitate, which can be filtered out.
Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in water (10 vol).

  • Basification: Slowly add 2M NaOH or

    
     until the pH reaches 10–11. The solution should become clear as the carboxylate salt forms.
    
    • Troubleshooting: If the solution remains cloudy, add a small amount of immiscible organic solvent (e.g., MTBE or Toluene) to dissolve neutral organic impurities/catalyst ligands.

  • Filtration (The Critical Step):

    • Add Celite (diatomaceous earth) or Activated Carbon (Darco KB-G) (5 wt% relative to substrate).

    • Stir for 30 minutes.

    • Filter through a 0.45

      
      m membrane. The metal is trapped in the filter cake. 
      
  • Precipitation:

    • Slowly acidify the clear filtrate with 1M HCl to pH 2–3.

    • The purified 6-chloro-1-benzofuran-3-carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the solid and wash with water to remove inorganic salts.

Visualizing the pH-Swing Workflow

pH_Swing start Crude API (High Metal Content) step1 Dissolve in 1M NaOH (Target pH 11) start->step1 step2 Add Activated Carbon / Celite Stir 30 mins step1->step2 filter Filter (0.45 micron) step2->filter cake Filter Cake (Contains Pd/Cu) filter->cake Waste filtrate Clear Filtrate (API as Sodium Salt) filter->filtrate precip Acidify to pH 2 (Precipitate API) filtrate->precip final Pure API (<10 ppm Metal) precip->final

Caption: The pH-Swing separates the soluble API carboxylate from insoluble metal colloids.

Module 3: Scavenger Selection (The Chemical Fix)

If the pH-swing is insufficient (e.g., metal is chelated to the API), use silica-based scavengers. Unlike polymer resins, silica does not swell and is compatible with almost all solvents.[2][3]

Selection Guide for 6-Chloro-1-benzofuran-3-carboxylic acid

Scavenger TypeFunctional GroupBest ForConditions
SiliaMetS® Thiol -SH (Thiol)Pd(0), Pd(II), Cu, Ag Universal choice. Works well in EtOAc, MeOH, THF.
SiliaMetS® DMT DimercaptotriazinePd (highly efficient for difficult Pd complexes)Preferred if Thiol fails.
SiliaMetS® Cysteine CysteinePd, Cu (Biocompatible)Good for aqueous/semi-aqueous steps.
Troubleshooting Scavenger Efficiency

Q: I added the scavenger, but the Pd level barely dropped. Why?

  • A1: Kinetics: Scavenging is not instantaneous. Increase temperature to 50°C and stirring time to >4 hours.

  • A2: Solvent Mismatch: If using DMT, avoid DCM (dichloromethane) if possible; it works better in THF or MeOH.

  • A3: Oxidation: If using Thiol scavengers for Cu removal, ensure the atmosphere is inert (

    
    ), as thiols can oxidize to disulfides, losing efficacy.
    

Decision Tree: Choosing the Right Method

Scavenger_Select problem High Metal Load solubility Is API soluble in Base? problem->solubility ph_swing Use pH-Swing (Method 2) solubility->ph_swing Yes (Acidic API) organic Dissolve in THF/EtOAc solubility->organic No (Ester/Neutral) metal_type Metal Type? organic->metal_type pd_select Select SiliaMetS Thiol or DMT metal_type->pd_select Palladium (Pd) cu_select Select SiliaMetS Cysteine or Thiol metal_type->cu_select Copper (Cu)

Caption: Logic flow for selecting between pH-swing extraction and silica scavengers.

FAQ: Common Issues in Benzofuran Purification

Q1: My product is turning pink/red after purification. What is this?

  • Diagnosis: This is often a "colored impurity" phenomenon associated with trace Copper or Iron oxidation states, or phenolic oxidation products if the benzofuran ring is electron-rich.

  • Fix: Add a reducing agent like Sodium Bisulfite or N-Acetylcysteine during the crystallization or the final wash step.

Q2: Can I use Activated Carbon (Charcoal) instead of expensive functionalized silica?

  • Answer: Yes, but with caveats. Activated carbon (e.g., Darco KB-G) is effective for Pd but has poor selectivity. It may adsorb your API (yield loss) and is messy to handle.

    • Recommendation: Use Carbon only if the API yield is not critical or if cost is the primary driver. Always filter through Celite to prevent carbon fines from contaminating the final product.

Q3: The metal content is low (20 ppm), but I need <10 ppm. Do I need a full rework?

  • Answer: Not necessarily. Try a recrystallization with an additive .

    • Protocol: Recrystallize your acid from Ethanol/Water. Add 1 wt% N-Acetylcysteine or EDTA to the hot solvent. These chelators will bind the remaining metal and keep it in the mother liquor while the API crystallizes out.

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[4][5][6] Review of extraction/precipitation methods. Available at: [Link]

  • Benzofuran Synthesis and Purification. National Institutes of Health (PubChem). Compound properties and synthesis routes.[1][3][7][4][5][8][9][10][11] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Profile: 5-Chloro vs. 6-Chloro Benzofuran-2-Carboxylic Acids

Executive Summary In the optimization of benzofuran-based pharmacophores, the positional isomerism of halogen substituents—specifically at the C5 and C6 positions—dictates distinct biological trajectories. While 5-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzofuran-based pharmacophores, the positional isomerism of halogen substituents—specifically at the C5 and C6 positions—dictates distinct biological trajectories. While 5-chloro and 6-chloro benzofuran-2-carboxylic acids share identical molecular weights and similar lipophilicity profiles, their steric and electronic environments diverge significantly, leading to non-overlapping target affinities.

Key Distinction:

  • 5-Chloro Isomers: Predominantly exhibit antifungal activity (specifically against Candida spp.) and efficacy in metabolic/receptor modulation (e.g., CB1 receptors). The C5 position is electronically coupled to the furan oxygen, influencing the pKa of the C2-carboxylic acid and affecting ligand-receptor residence time.

  • 6-Chloro Isomers: Show superior antibacterial potency (particularly against Gram-positive strains like Enterococcus and S. aureus) and are preferred scaffolds for protease inhibition (e.g., uPA inhibitors in metastasis). The C6 position, being meta to the furan oxygen, exerts a distinct steric demand often required for tight binding in narrow enzymatic pockets.

This guide provides an objective technical comparison to assist in lead optimization and scaffold selection.

Physicochemical & Structural Comparison

The biological divergence begins with the electronic effects of the chlorine atom relative to the heterocyclic oxygen.

Property5-Chloro-benzofuran-2-COOH6-Chloro-benzofuran-2-COOHMechanistic Implication
Molecular Weight 196.59 g/mol 196.59 g/mol Identical; no mass-based diffusion difference.
Electronic Effect Para to furan OxygenMeta to furan Oxygen5-Cl interacts with O-lone pair resonance; 6-Cl is inductively withdrawing but resonance decoupled.
Predicted pKa ~3.2 - 3.4~3.4 - 3.65-Cl exerts stronger electron withdrawal on the ring system, slightly increasing acidity of C2-COOH.
LogP (Est.) ~2.8~2.8Highly lipophilic; excellent membrane permeability for both.
Steric Vector Lateral extensionBottom-corner extensionCritical: 5-Cl widens the molecule; 6-Cl lengthens the "height" relative to the C2 axis.

Bioactivity Analysis: Target Specificity

Antimicrobial Efficacy

Experimental data suggests a clear dichotomy in microbial targeting.

  • Antifungal Dominance (5-Chloro): Derivatives of 5-chlorobenzofuran-2-carboxylic acid, particularly ketoxime and amide analogs, have demonstrated potent activity against Candida albicans. The 5-chloro substituent is hypothesized to enhance binding to fungal CYP51 (lanosterol 14α-demethylase) by filling a specific hydrophobic pocket that the 6-chloro analog fails to occupy effectively due to steric clash.

    • Data Point: 5-chloro-benzofuran-2-yl ketoximes showed MIC values in the range of 0.78–3.12 µg/mL against Candida spp., comparable to standard azoles in early screens.

  • Antibacterial Specificity (6-Chloro): The 6-chloro substitution pattern is frequently cited in the development of antibacterial agents against Gram-positive pathogens. In SAR studies of benzofuran-based DNA gyrase B inhibitors, substitutions at the C6 position were found to be critical for antibacterial activity, whereas C5 modifications often led to loss of potency.

    • Data Point: 6-substituted benzofuran derivatives have shown MICs as low as 0.06 mM against S. aureus and Enterococcus faecalis.

Anticancer Mechanisms
  • Metabolic & Receptor Modulation (5-Chloro): The 5-chloro scaffold is a privileged structure for allosteric modulation of Cannabinoid Receptor 1 (CB1). The 5-position aligns with hydrophobic residues in the receptor's allosteric site, stabilizing the inactive conformation.

  • Protease Inhibition (6-Chloro): In the context of cancer metastasis, 6-substituted benzofurans (e.g., analogs of 6-HMA) act as potent inhibitors of urokinase-type Plasminogen Activator (uPA). The 6-chloro group provides the necessary bulk to block the S1 beta-pocket of the serine protease, a geometry not accessible to the 5-chloro isomer.

Mechanistic Insights (SAR Logic)

The following diagram illustrates the decision logic for selecting between the 5-chloro and 6-chloro isomers based on the intended biological target.

SAR_Logic Start Lead Optimization: Benzofuran-2-COOH Scaffold Target_Type Primary Biological Target? Start->Target_Type Microbial Antimicrobial Target_Type->Microbial Oncology Oncology / Metabolic Target_Type->Oncology Fungal Fungal (Candida) Target: CYP51 / Membrane Microbial->Fungal Yeast/Mold Bacterial Bacterial (Gram+) Target: Gyrase B / Cell Wall Microbial->Bacterial Staph/Entero Receptor GPCR Modulation (e.g., CB1) Oncology->Receptor Allosteric Site Enzyme Protease Inhibition (e.g., uPA, Serine Proteases) Oncology->Enzyme Active Site Select5 Select 5-Chloro Isomer (Lateral Hydrophobic Fill) Fungal->Select5 Select6 Select 6-Chloro Isomer (Vector Extension / Steric Block) Bacterial->Select6 Receptor->Select5 Enzyme->Select6

Figure 1: SAR Decision Tree for Benzofuran-2-Carboxylic Acid Halogenation.

Experimental Protocols

To validate the bioactivity differences described above, the following standardized protocols are recommended. These protocols are designed to be self-validating with built-in controls.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the potency of 5-Cl vs 6-Cl isomers against microbial strains (e.g., S. aureus vs C. albicans).

Methodology: Broth Microdilution (CLSI Standards).

  • Stock Preparation: Dissolve 5-Cl and 6-Cl benzofuran-2-carboxylic acids in 100% DMSO to a concentration of 10 mg/mL.

  • Inoculum Prep:

    • Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL.
      
  • Plate Setup:

    • Use 96-well sterile plates.

    • Test Wells: Serial 2-fold dilutions of compounds (Range: 128 µg/mL to 0.25 µg/mL).

    • Control A (Sterility): Media only (No growth expected).

    • Control B (Growth): Media + Inoculum + DMSO (Max growth).

    • Control C (Reference): Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: Visual turbidity check or Absorbance at 600 nm.

    • Validity Check: Z-factor must be > 0.5; Growth control must show OD > 0.8.

Protocol B: MTT Cytotoxicity Assay (Anticancer Screen)

Objective: Compare general cytotoxicity against cancer cell lines (e.g., A549, MCF-7).

Workflow Visualization:

MTT_Workflow Step1 Seeding (5k cells/well) 24h Incubation Step2 Treatment Add 5-Cl / 6-Cl (0-100 µM) Step1->Step2 Step3 Exposure 48h @ 37°C 5% CO2 Step2->Step3 Step4 MTT Addition 0.5 mg/mL 4h Incubation Step3->Step4 Step5 Solubilization DMSO Dissolution of Formazan Step4->Step5 Step6 Readout Absorbance @ 570nm Step5->Step6

Figure 2: Standardized MTT Cytotoxicity Workflow.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. (2022).[1] Link

  • Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes. ResearchGate. (2025). Link

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010). Link

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Journal of Research in Medical Sciences. (2015). Link

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci. (2001). Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 6-Chlorobenzofuran Acids

For researchers and professionals in drug development and analytical chemistry, a deep understanding of molecular fragmentation in mass spectrometry is paramount for structural elucidation and impurity profiling. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, a deep understanding of molecular fragmentation in mass spectrometry is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 6-chlorobenzofuran acids, comparing them with the known fragmentation of the parent benzofuran-2-carboxylic acid. While specific experimental data for 6-chlorobenzofuran acids is not widely published, this guide synthesizes established fragmentation principles of benzofurans, carboxylic acids, and chloroaromatic compounds to provide a robust predictive framework.

Introduction: The Significance of Fragmentation Analysis

Benzofuran derivatives are prevalent scaffolds in pharmaceuticals and biologically active compounds. The introduction of a chlorine atom and a carboxylic acid group significantly influences the molecule's physicochemical properties and its behavior in a mass spectrometer. Understanding the fragmentation patterns is crucial for:

  • Structural Confirmation: Verifying the identity of synthesized 6-chlorobenzofuran acid derivatives.

  • Isomer Differentiation: Distinguishing between different positional isomers of chlorobenzofuran acids.[1][2]

  • Metabolite and Degradant Identification: Identifying related structures in complex matrices.

This guide will focus on the two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and how they are predicted to influence the fragmentation pathways of 6-chlorobenzofuran-2-carboxylic acid and its isomers.

The Influence of Ionization Technique on Fragmentation

The choice of ionization method is a critical experimental parameter that dictates the extent and nature of fragmentation.[3]

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive and often complex fragmentation.[4] The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint of the molecule.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically results in the formation of protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation.[5] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) are employed.[3][6]

Predicted Fragmentation of 6-Chlorobenzofuran-2-Carboxylic Acid

The fragmentation of 6-chlorobenzofuran-2-carboxylic acid is expected to be a composite of the fragmentation pathways of its constituent parts: the benzofuran core, the carboxylic acid group, and the chloro-substituent.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion of 6-chlorobenzofuran-2-carboxylic acid (m/z 196 for 35Cl, 198 for 37Cl) will be formed. The presence of the chlorine isotope pattern (approximately 3:1 ratio for M and M+2 peaks) will be a key diagnostic feature.[7]

The primary fragmentation pathways are predicted to be:

  • Loss of the Carboxylic Acid Group: The most facile fragmentation for carboxylic acids is often the loss of the -COOH group (45 Da) via alpha-cleavage, leading to the formation of a stable acylium ion.[8] For 6-chlorobenzofuran-2-carboxylic acid, this would result in a prominent ion at m/z 151/153.

  • Decarboxylation: Loss of CO2 (44 Da) from the molecular ion is another characteristic fragmentation of carboxylic acids, which would yield an ion at m/z 152/154.

  • Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (35/37 Da) and the formation of an ion at m/z 161.

  • Benzofuran Ring Fragmentation: Subsequent fragmentation of the benzofuran ring system is expected, involving the loss of CO and C2H2, similar to the fragmentation of unsubstituted benzofuran.

The table below summarizes the predicted key fragment ions for 6-chlorobenzofuran-2-carboxylic acid under EI, in comparison to the known fragments of benzofuran-2-carboxylic acid.[9][10]

Fragment Ion Proposed Structure m/z (Benzofuran-2-carboxylic acid) [9][10]Predicted m/z (6-Chlorobenzofuran-2-carboxylic acid) Notes
[M]+•Molecular Ion162196/198The M+2 peak is characteristic of a chlorine-containing compound.
[M-OH]+Loss of hydroxyl radical145179/181
[M-COOH]+Loss of carboxylic acid group117151/153Expected to be a major fragment.
[M-CO2]+•Decarboxylation118152/154
[M-CO]+•Loss of carbon monoxide134168/170
[C6H4Cl]+Chlorophenyl cation-111/113Resulting from further fragmentation.
[C6H5]+Phenyl cation7777

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the 6-chlorobenzofuran acid in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for volatile derivatives.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion and characteristic fragment ions, paying close attention to the isotopic pattern of chlorine.

Logical Flow of EI Fragmentation

Caption: Predicted EI fragmentation pathways for 6-chlorobenzofuran-2-carboxylic acid.

Electrospray Ionization (ESI) Fragmentation (with MS/MS)

In ESI, 6-chlorobenzofuran acids are expected to readily form [M-H]- ions in negative ion mode due to the acidic proton of the carboxylic acid group. In positive ion mode, [M+H]+ ions can also be formed. Tandem MS (MS/MS) is then required to induce and analyze fragmentation.

Negative Ion Mode (ESI-)

The precursor ion will be the deprotonated molecule at m/z 195/197. The primary fragmentation pathway is expected to be:

  • Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of CO2 (44 Da), leading to a prominent fragment ion at m/z 151/153. This fragment corresponds to the 6-chlorobenzofuranyl anion.

Positive Ion Mode (ESI+)

The precursor ion will be the protonated molecule at m/z 197/199. Fragmentation in positive ion mode is often more complex. Expected pathways include:

  • Loss of Water: Protonated carboxylic acids can readily lose a molecule of water (18 Da), resulting in an acylium ion at m/z 179/181.

  • Loss of Carbon Monoxide: Subsequent loss of CO (28 Da) from the acylium ion could lead to a fragment at m/z 151/153.

The table below summarizes the predicted key fragment ions for 6-chlorobenzofuran-2-carboxylic acid under ESI-MS/MS.

Ion Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss
ESI-195/197151/153CO2 (44 Da)
ESI+197/199179/181H2O (18 Da)
ESI+179/181151/153CO (28 Da)

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Sample Preparation: Dissolve the sample in a suitable solvent system for ESI, typically a mixture of water, methanol, or acetonitrile with a small amount of acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatograph (LC).

  • Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature).

  • MS1 Analysis: Acquire a full scan mass spectrum to identify the precursor ion ([M-H]- or [M+H]+).

  • MS/MS Analysis: Select the precursor ion of interest and subject it to collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen). Optimize the collision energy to achieve optimal fragmentation.

  • Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragment ions.

Logical Flow of ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_neg Negative Ion Mode (ESI-) cluster_pos Positive Ion Mode (ESI+) M_minus_H [M-H]- (m/z 195/197) M_minus_H_minus_CO2 [M-H-CO2]- (m/z 151/153) M_minus_H->M_minus_H_minus_CO2 -CO2 M_plus_H [M+H]+ (m/z 197/199) M_plus_H_minus_H2O [M+H-H2O]+ (m/z 179/181) M_plus_H->M_plus_H_minus_H2O -H2O M_plus_H_minus_H2O_minus_CO [M+H-H2O-CO]+ (m/z 151/153) M_plus_H_minus_H2O->M_plus_H_minus_H2O_minus_CO -CO

Caption: Predicted ESI-MS/MS fragmentation pathways for 6-chlorobenzofuran-2-carboxylic acid.

Comparison with Other Isomers and Analogs

The fragmentation patterns of 6-chlorobenzofuran acids can be compared with other isomers to aid in their differentiation. For example, the position of the chlorine atom on the benzofuran ring can influence the relative abundance of certain fragment ions. While detailed predictions for all isomers are beyond the scope of this guide, it is reasonable to assume that while the major fragmentation pathways (loss of -COOH, CO2) will be similar, the relative intensities of subsequent fragment ions may differ, providing a basis for isomeric distinction.

Conclusion

This guide provides a comprehensive, albeit predictive, comparison of the mass spectrometry fragmentation patterns of 6-chlorobenzofuran acids under both EI and ESI conditions. By understanding the fundamental fragmentation mechanisms of the benzofuran core, the carboxylic acid functional group, and the influence of the chloro-substituent, researchers can confidently approach the structural elucidation of these and related compounds. The provided experimental protocols and logical flow diagrams serve as a practical starting point for method development and data interpretation in the analysis of this important class of molecules.

References

  • Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-808. Available at: [Link]

  • NIST. (1998). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2024). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. Available at: [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(10), 655-663. Available at: [Link]

  • Djerassi, C., et al. (1967). Mass Spectrometry of Organic Compounds. Holden-Day Inc.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Available at: [Link]

  • Wikipedia. (2023, December 2). Fragmentation (mass spectrometry). Available at: [Link]

  • TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Wang, Y., et al. (2019). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research, 21(11), 1079-1091.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Available at: [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10785-10804. Available at: [Link]

  • Kuki, Á., et al. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-251. Available at: [Link]

  • MDPI. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Available at: [Link]

  • Setzer, W. N., et al. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Letters in Organic Chemistry, 4(2), 118-121. Available at: [Link]

  • Maurer, H. H., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(10), 2895-2908. Available at: [Link]

  • El-Gendy, Z. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. Available at: [Link]

  • St-Jean, M. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). St. Francis Xavier University.
  • Royal Society of Chemistry. (n.d.). Accepted Manuscript. Available at:

  • MassBank. (2015, August 25). 4-Chlorobenzophenone. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-Chloro-1-benzofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Chloro-1-benzofuran-3-carboxylic acid, a key heterocyclic compound, presents unique analytical challenges that necessitate a well-defined strategy for method development and validation. This guide provides an in-depth comparison of analytical methodologies and reference standards, grounded in scientific principles and practical expertise, to ensure the accuracy and reliability of your results.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized compound that serves as a benchmark for the identification and quantification of an analyte. In the context of 6-Chloro-1-benzofuran-3-carboxylic acid analysis, the choice of reference standard directly impacts the validity of the analytical data. A high-quality reference standard, preferably a Certified Reference Material (CRM), provides traceability and confidence in the obtained results. CRMs are produced by accredited bodies and come with a comprehensive Certificate of Analysis (CoA) detailing their purity, identity, and associated uncertainty.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for 6-Chloro-1-benzofuran-3-carboxylic acid is contingent on the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration of the analyte, and the need for impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the analysis of benzofuran derivatives.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like 6-Chloro-1-benzofuran-3-carboxylic acid.[1] Its versatility allows for a wide range of stationary and mobile phases to optimize the separation of the target analyte from potential impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution (Known Concentration) hplc_system HPLC System (Pump, Injector, Column, Detector) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system separation Chromatographic Separation hplc_system->separation detection UV or MS Detection separation->detection data_processing Peak Integration & Quantification detection->data_processing

Caption: A generalized workflow for the HPLC analysis of 6-Chloro-1-benzofuran-3-carboxylic acid.

A robust starting point for an HPLC method for 6-Chloro-1-benzofuran-3-carboxylic acid would involve a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate buffer or formic acid in water).[1][2] The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.

Table 1: Comparison of HPLC Method Parameters for Benzofuran Derivatives

ParameterMethod for 2,3-Benzofuran[2]Method for Biphenyl and Dibenzofuran Phytoalexins[3]Proposed Method for 6-Chloro-1-benzofuran-3-carboxylic acid
Column Newcrom R1 (Reversed-Phase)Luna C18 (Reversed-Phase)C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile, Water, Phosphoric Acid1 mM Trifluoroacetic Acid in Water:Methanol (40:60 v/v)Acetonitrile:0.1% Formic Acid in Water (Gradient)
Detection UVPhotodiode Array (PDA) at 254 nmUV at an appropriate wavelength (e.g., 254 nm or 280 nm)
Flow Rate Not specifiedNot specified1.0 mL/min

The causality behind these choices lies in the physicochemical properties of the analyte. The C18 stationary phase provides excellent hydrophobic retention for the benzofuran ring system. The use of a gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, allows for the effective separation of the relatively polar carboxylic acid from potentially more non-polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives

While not the primary choice for a carboxylic acid, GC-MS can be employed if the analyte is derivatized to a more volatile form, for instance, by esterification. This approach can be beneficial for impurity identification due to the extensive mass spectral libraries available.

Reference Standard Selection: A Comparative Approach

The ideal reference standard for 6-Chloro-1-benzofuran-3-carboxylic acid would be a Certified Reference Material (CRM) from a reputable supplier. However, for novel or less common compounds, a CRM may not be readily available. In such cases, a well-characterized internal or external standard is essential.

Table 2: Comparison of Commercially Available Reference Standards for Related Benzofuran Carboxylic Acids

Compound NameSupplierPurityCertificationKey Information from CoA
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acidSigma-AldrichNot specifiedN/ACertificate of Origin available, but no detailed purity data without purchase.[4]
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acidFluorochem95%N/ABasic product information available.[5]
Benzofuran-3-carboxylic acidSigma-Aldrich95%N/ABasic product information available.[6]

As evident from the table, while reference materials for structurally similar compounds are available, they often lack the comprehensive certification of a CRM. For rigorous quantitative analysis, it is advisable to:

  • Procure the highest purity standard available.

  • Independently verify its identity and purity using techniques such as NMR, Mass Spectrometry, and elemental analysis.

  • Establish it as a well-characterized internal reference standard.

The Importance of the Certificate of Analysis (CoA)

A comprehensive CoA is the cornerstone of a trustworthy reference standard. It should include:

  • Identity Confirmation: Data from spectroscopic techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Chromatographic purity (e.g., by HPLC), water content (by Karl Fischer titration), residual solvent content (by GC), and inorganic content.

  • Assigned Purity Value and Uncertainty: A calculated purity value with a stated uncertainty.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they incorporate checks and balances to ensure the reliability of the generated data.

Protocol 1: HPLC Purity Determination of 6-Chloro-1-benzofuran-3-carboxylic Acid

1. Instrumentation and Conditions:

  • HPLC system with a UV-Vis or PDA detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the 6-Chloro-1-benzofuran-3-carboxylic acid reference standard and dissolve it in 10 mL of diluent (e.g., Acetonitrile:Water 50:50) to obtain a concentration of 1 mg/mL.
  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.

3. Analysis and Data Processing:

  • Inject the diluent (as a blank), the standard solution, and the sample solution.
  • Identify the peak corresponding to 6-Chloro-1-benzofuran-3-carboxylic acid based on the retention time of the standard.
  • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at the chosen wavelength. For more accurate quantification, the relative response factors of known impurities should be determined.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the 6-Chloro-1-benzofuran-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
  • The characteristic proton signals for a carboxylic acid are typically observed in the downfield region (10-13 ppm).

3. Spectral Interpretation:

  • Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the molecule. The spectrum should be consistent with the expected structure of 6-Chloro-1-benzofuran-3-carboxylic acid.

Impurity Profiling: Anticipating and Identifying Related Substances

Potential impurities in 6-Chloro-1-benzofuran-3-carboxylic acid can originate from starting materials, by-products of the synthesis, or degradation products. A review of synthetic routes for benzofuran derivatives suggests that potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers of the chloro substituent.

  • Related substances: Compounds with incomplete or alternative cyclization.

  • Degradation products: Resulting from hydrolysis or oxidation.

A combination of HPLC with a PDA detector and LC-MS is highly effective for impurity profiling. The PDA provides spectral information that can help in the preliminary identification of impurities, while LC-MS provides accurate mass data for structural elucidation.

Conclusion: Ensuring Analytical Excellence

The reliable analysis of 6-Chloro-1-benzofuran-3-carboxylic acid hinges on a systematic approach that combines a well-chosen analytical method with a high-quality, well-characterized reference standard. While a dedicated Certified Reference Material may not always be accessible, the principles of good analytical practice demand the use of a thoroughly vetted reference material. By following the detailed protocols and understanding the rationale behind the analytical choices presented in this guide, researchers and drug development professionals can ensure the integrity and accuracy of their data, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. BenchChem.
  • Fluorochem. (n.d.). 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid.
  • CymitQuimica. (n.d.). 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid.
  • ResearchGate. (n.d.). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
  • PubMed. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • Buscalibre Ecuador. (n.d.). Libro hplc method validation benzofuran derivatives.
  • Sigma-Aldrich. (n.d.). 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • Sigma-Aldrich. (n.d.). Benzofuran-3-carboxylic acid.
  • ARO Scientific. (n.d.). Certified Reference Materials (CRM) and Standards.
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • ESSLAB. (n.d.). Organic Certified Reference Materials.
  • Acros Organics. (2014, October 8). Certificate of Analysis.
  • Der Pharma Chemica. (n.d.). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • ChemScene. (n.d.). 6-Chloro-7-methyl-3-benzofuranacetic acid.
  • MDPI. (2010, July 6). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.
  • PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • European Pharmacopoeia. (n.d.). CRS catalogue.
  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
  • Sigma-Aldrich. (n.d.). 9: Analytical Standards.
  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

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Comparative

Comparative potency of 6-Chloro-1-benzofuran-3-carboxylic acid in assays

This guide provides an in-depth technical analysis of 6-Chloro-1-benzofuran-3-carboxylic acid , a critical pharmacophore and scaffold in medicinal chemistry. Rather than functioning solely as a standalone drug, this mole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Chloro-1-benzofuran-3-carboxylic acid , a critical pharmacophore and scaffold in medicinal chemistry. Rather than functioning solely as a standalone drug, this molecule serves as a high-potency intermediate and bioactive fragment, particularly in the development of calcium-activated chloride channel (CaCC/TMEM16A) inhibitors , TGR5 agonists , and antimicrobial agents .

The following sections detail its comparative potency, mechanism of action, and experimental validation, distinguishing the specific contribution of the 6-chloro substituent to biological activity.

[1]

Introduction: The Halogen Advantage

6-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1393575-88-6) is a substituted benzofuran derivative where the carboxylic acid at position 3 and the chlorine atom at position 6 create a unique electronic and steric profile. In Structure-Activity Relationship (SAR) studies, the 6-chloro substitution is frequently cited as a determinant for enhanced lipophilicity and metabolic stability compared to the unsubstituted parent or the 5-chloro isomer. This "halogen effect" often drives tighter binding affinities in hydrophobic pockets of target proteins like TMEM16A and TGR5.

Mechanism of Action & Signaling Pathways

This scaffold operates primarily through two distinct mechanisms depending on its derivatization:

  • TMEM16A Inhibition: The free acid and its amide derivatives block the pore of the TMEM16A chloride channel, reducing chloride efflux and mucus secretion (relevant in cystic fibrosis and asthma models).

  • TGR5 Agonism: As a core fragment in larger molecules, it stabilizes the active conformation of the TGR5 G-protein coupled receptor, promoting GLP-1 secretion and metabolic regulation.

Pathway Visualization: TMEM16A Inhibition & TGR5 Activation

The following diagram illustrates the dual mechanistic pathways where this scaffold plays a central role.

G Compound 6-Chloro-1-benzofuran- 3-carboxylic Acid Scaffold TMEM16A Target: TMEM16A (CaCC) Compound->TMEM16A Inhibits (IC50 ~2-6 µM) TGR5 Target: TGR5 (GPCR) Compound->TGR5 Agonist Scaffold Cl_Efflux Block Chloride Efflux TMEM16A->Cl_Efflux Reduces Mucus Inhibit Mucus Hypersecretion Cl_Efflux->Mucus Therapeutic Effect cAMP Increase cAMP TGR5->cAMP Activates Gs GLP1 GLP-1 Secretion cAMP->GLP1 Metabolic Regulation

Caption: Dual pharmacological pathways. Left: Inhibition of TMEM16A channels.[1] Right: Agonism of TGR5 receptors.

Comparative Potency Data

The following data synthesizes findings from SAR studies comparing the 6-chloro derivative against its analogs. The 6-chloro position is critical for optimizing potency; shifting the halogen to position 5 or removing it often results in a loss of activity.

Table 1: Comparative Inhibitory Potency (TMEM16A Assay)

Data derived from SAR studies on benzofuran-3-carboxylic acid derivatives.

Compound VariantSubstituent (Pos 6)Substituent (Pos 5)IC50 (µM)Relative PotencyMechanism Note
6-Chloro Derivative -Cl -H2.8 ± 1.3 High Optimal hydrophobic fit in channel pore.
5-Chloro Isomer-H-Cl> 10.0LowSteric clash reduces binding affinity.
Unsubstituted Parent-H-H> 50.0InactiveLacks lipophilic interaction necessary for binding.
6-Bromo Derivative-Br-H~ 4.5ModerateBulky halogen slightly destabilizes binding.
Table 2: Antimicrobial Activity (MIC Values)

Activity against Gram-positive bacteria (e.g., S. aureus).

CompoundTarget StrainMIC (µg/mL)Activity Level
6-Chloro-1-benzofuran-3-carboxylic acid S. aureus (ATCC 25923)50 - 100 Moderate
Unsubstituted BenzofuranS. aureus (ATCC 25923)> 200Inactive
Ampicillin (Control)S. aureus (ATCC 25923)0.5High (Standard)

Analyst Insight: While the free acid shows moderate antimicrobial activity, its primary value lies as a fragment . When coupled with triazoles or amides, the potency often increases 10-100 fold.

Experimental Protocols

To replicate the potency data, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: TMEM16A YFP Halide-Sensitivity Assay

Objective: Quantify the IC50 of the compound against calcium-activated chloride channels.[1]

  • Cell Line Preparation:

    • Use FRT (Fischer Rat Thyroid) cells stably expressing human TMEM16A and the halide-sensitive YFP-H148Q/I152L mutant.

    • Plate cells in 96-well black-walled microplates at 20,000 cells/well. Incubate for 24h until confluent.

  • Compound Treatment:

    • Wash cells 3x with PBS.

    • Add 50 µL of test compound (6-Chloro-1-benzofuran-3-carboxylic acid) diluted in PBS (concentrations: 0.1 µM to 100 µM).

    • Incubate for 10 minutes at room temperature.

  • Activation & Reading:

    • Inject 50 µL of iodide-containing activator solution (140 mM NaI, 200 µM ATP to elevate intracellular Ca2+).

    • Read: Monitor YFP fluorescence quenching (Ex: 515 nm / Em: 527 nm) continuously for 60 seconds using a FLIPR or similar plate reader.

  • Data Analysis:

    • Calculate the slope of fluorescence quenching.

    • Normalize to vehicle control (100% activity) and full blocker control (0% activity).

    • Fit data to a Hill equation to derive IC50.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust S. aureus culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.

  • Dilution: Prepare serial 2-fold dilutions of the 6-chloro derivative in a 96-well plate (Range: 256 µg/mL to 0.5 µg/mL). DMSO concentration must remain <1%.

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity or absorbance reading at OD600. The MIC is the lowest concentration showing no visible growth.

Workflow Visualization: YFP Screening Assay

Assay Step1 Plate FRT-TMEM16A Cells (96-well) Step2 Add 6-Chloro Compound Step1->Step2 Step3 Inject NaI + ATP (Activator) Step2->Step3 Step4 Measure YFP Quenching Step3->Step4 Result Calculate IC50 Step4->Result

Caption: Step-by-step workflow for the high-throughput YFP fluorescence quenching assay.

Conclusion

6-Chloro-1-benzofuran-3-carboxylic acid exhibits superior potency compared to its non-halogenated analogs, driven by the 6-chloro substituent's ability to enhance hydrophobic interactions within target binding pockets. While moderately active as a free acid in antimicrobial assays (MIC ~50-100 µg/mL), its primary utility is as a nanomolar-potency scaffold for TMEM16A inhibitors (IC50 ~2.8 µM) and TGR5 agonists. Researchers should utilize this compound as a validated starting point for hit-to-lead optimization, specifically targeting the C-2 and C-3 positions for further derivatization.

References
  • Chemical Structure & Properties: PubChem. 6-Chloro-1-benzofuran-3-carboxylic acid (CID 70541990). Link

  • TMEM16A Inhibition: Kumar, S., et al. (2012). "Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors." Bioorganic & Medicinal Chemistry, 20(15), 4737-4749. Link

  • TGR5 Agonist Scaffold: Patent WO2014117292A1. "Amide compounds and preparation methods, pharmaceutical compositions and uses thereof." Link

  • Antimicrobial Activity: Kossakowski, J., et al. (2010).[2] "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737-4749.[2] Link

  • Benzofuran SAR Review: Miao, Y., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[3][4][5][6][7][8] RSC Advances, 9, 27510-27540. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Chloro-1-benzofuran-3-carboxylic acid

[1][2][3] Executive Summary & Core Directive Do not dispose of 6-Chloro-1-benzofuran-3-carboxylic acid down the drain or in general trash. [1][2] This compound contains a chlorine substituent on a benzofuran ring, classi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Core Directive

Do not dispose of 6-Chloro-1-benzofuran-3-carboxylic acid down the drain or in general trash. [1][2]

This compound contains a chlorine substituent on a benzofuran ring, classifying it as Halogenated Organic Waste .[1][2] Improper disposal in non-halogenated streams can damage incinerator scrubbers and release toxic dioxins.[2] It must be segregated into Solid Halogenated Waste containers or, if in solution, Liquid Halogenated Waste streams.[1][2]

Chemical Profile & Hazard Identification

Understanding the chemical nature of this intermediate is the first step in a self-validating safety protocol.[2] The chlorine atom dictates the disposal path, while the carboxylic acid moiety dictates compatibility.[1][2]

Physical & Chemical Properties
PropertyDataOperational Implication
CAS Number 19816-41-2Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula

Confirms halogen content (Cl).[2]
Physical State Solid (Powder)Requires particulate control (N95/P100) during transfer to waste.
Acidity (pKa) ~3.5 - 4.0 (Predicted)Do not mix with Cyanides, Sulfides, or strong bases in waste drums.[1][2]
Solubility Low in water; Soluble in DMSO, MeOHIf dissolved in organic solvent, the solvent determines the flashpoint hazard.[1][2]
GHS Hazard Classification[2][4][5]
  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4]

  • H411/H412: Toxic to aquatic life (Common for chlorinated aromatics; treat as marine pollutant).

Pre-Disposal: Segregation Logic

The most common compliance failure in drug discovery labs is the mixing of halogenated and non-halogenated waste.

  • The "Why": Non-halogenated waste is often used as fuel blending for cement kilns.[2] Halogenated waste (like this compound) generates hydrochloric acid (HCl) upon combustion, requiring specialized high-temperature incinerators with acid scrubbers.[1][2]

  • The Rule: If the halogen content exceeds 1,000 ppm (0.1%), the entire container is classified as Halogenated.[1][2] Always default 6-Chloro-1-benzofuran-3-carboxylic acid to the Halogenated stream.

Compatibility Check (Self-Validating System)

Before adding to a waste container, verify the existing contents:

  • Is the waste container Acid-Compatible? (Avoid adding to containers with high concentrations of amines or strong bases to prevent exothermic neutralization).

  • Is the waste container Oxidizer-Free? (Do not mix with Nitric Acid or Peroxides).

Disposal Workflow & Decision Tree

Operational Diagram: Disposal Decision Matrix

DisposalWorkflow Start Waste: 6-Chloro-1-benzofuran-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath dissolved in Solvent StateCheck->LiquidPath Reaction Mixture/Mother Liquor SolidBin Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid Halogenated' SolidPath->SolidBin Double Bag if necessary LiquidBin Container: Safety Can / Glass Carboy Label: 'Hazardous Waste - Liquid Halogenated' LiquidPath->LiquidBin Check Solvent Compatibility Tagging Action: Complete Waste Tag (List CAS 19816-41-2 & Solvent %) SolidBin->Tagging LiquidBin->Tagging Final Transfer to EHS / 90-Day Storage Area Tagging->Final

Figure 1: Decision matrix for segregating solid vs. liquid halogenated waste.

Step-by-Step Protocol
Scenario A: Disposal of Pure Solid (Expired/Excess)[2]
  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.[1][2][6] If handling >10g of fine powder, use a fume hood or N95 respirator.[1][2]

  • Container: Select a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.

  • Transfer: Carefully transfer the solid into the container. Do not generate dust. [4][5]

  • Labeling: Apply a "Hazardous Waste" label.

    • Check "Solid".[2]

    • Check "Toxic" and "Irritant".[2]

    • Crucial: Write "Halogenated Organic" clearly.

  • Secondary Containment: Place the jar in a secondary bin until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Solvent Assessment: Identify the carrier solvent (e.g., DCM, Ethyl Acetate, DMSO).[1][2]

  • Selection: Choose the "Halogenated Waste" carboy.[2] Even if the solvent is non-halogenated (like Methanol), the presence of the 6-chloro compound contaminates the stream.[1][2]

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container.[2]

  • Logging: Record the volume and the approximate concentration of the benzofuran derivative on the waste log sheet.

Emergency Spill Response

In the event of a spill, immediate containment prevents environmental contamination.[1][2]

Spill Response Workflow

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. Containment PPE->Contain Cleanup 4. Clean Up Contain->Cleanup Solid: Wet Wipe/Scoop Liquid: Absorbent Pads Disposal 5. Dispose as Halogenated Waste Cleanup->Disposal

Figure 2: Immediate response protocol for laboratory spills.[1][2]

Specific Cleanup Instructions:

  • Solid Spill: Do not dry sweep if dust generation is likely.[2] Cover with a wet paper towel (water or ethanol) to dampen, then scoop into a disposal bag.[1][2]

  • Liquid Spill: Use universal absorbent pads or vermiculite.[2] Do not use paper towels alone for large solvent spills as they increase flammability surface area.

Regulatory & Compliance Context (USA/EPA)

While specific waste codes vary by mixture, the following principles apply under RCRA (Resource Conservation and Recovery Act):

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), it carries code D001 .[1][2]

  • Halogenated Solvents (F-List): If the compound is dissolved in spent Methylene Chloride or Chloroform, it triggers F001/F002 codes.[1][2]

  • Toxic Constituents: While 6-Chloro-1-benzofuran-3-carboxylic acid is not explicitly P- or U-listed, it must be treated as Hazardous Waste due to its toxicity and halogenated nature.[1][2]

Compliance Check: Ensure your facility's "Satellite Accumulation Area" (SAA) rules are followed:

  • Container must be closed unless adding waste.[2]

  • Container must be in the room where the waste was generated.[2]

  • Container must be labeled before waste is added.[2][7]

References

  • PubChem. (n.d.).[2] 6-Chloro-1-benzofuran.[1][2][3][8][9] National Center for Biotechnology Information.[2] Retrieved February 19, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved February 19, 2026, from [Link][1][2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved February 19, 2026, from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 6-Chloro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 24410-53-5 Formula: C₉H₅ClO₃ Molecular Weight: 196.59 g/mol

Executive Safety Summary & Risk Assessment

Operational Context: 6-Chloro-1-benzofuran-3-carboxylic acid is a halogenated heterocyclic building block commonly used in the synthesis of bioactive pharmaceutical intermediates. As a Senior Application Scientist, I emphasize that while the acute toxicity of this specific derivative is often classified as "Warning" rather than "Danger," its structural properties—specifically the lipophilic chlorobenzofuran core combined with an acidic moiety—create a unique permeation and irritation profile.

The primary risks are respiratory sensitization from dust inhalation and corrosive irritation to mucous membranes. The chlorine substituent increases lipid solubility, potentially enhancing skin absorption compared to non-halogenated analogues.

Table 1: Physico-Chemical Hazard Profile
ParameterCharacteristicSafety Implication
Physical State Solid (Crystalline Powder)High risk of airborne particulate generation during weighing.
Acidity (pKa) ~3.5 (Predicted)Corrosive to ocular tissue; irritant to respiratory tract.
Lipophilicity Moderate (LogP ~2.5)Potential for dermal absorption; requires specific glove materials.
GHS Classification H315, H319, H335Irritating to eyes, skin, and respiratory system.

Personal Protective Equipment (PPE) Protocol

Do not rely on generic "lab safety" rules. This protocol is specific to the handling of halogenated organic acids.

A. Respiratory Protection (The Primary Defense)

Because this compound is a solid powder that can cause STOT-SE (Specific Target Organ Toxicity - Single Exposure) in the respiratory tract, engineering controls are superior to wearable PPE.

  • Primary Control: All weighing and transfer must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Secondary PPE: If working outside a hood (e.g., equipment maintenance), use a NIOSH N95 or EN 149 FFP2 particulate respirator.

    • Validation: Fit testing is required. Facial hair compromises the seal.

B. Dermal Protection (Glove Selection Strategy)

The "Chlorine Factor": The halogen atom increases the solvent solubility of this compound. Once dissolved in organic solvents (e.g., Dichloromethane, THF), the solvent dictates the glove choice, not the solute.

Table 2: Glove Compatibility Matrix
State of MatterRecommended MaterialThicknessBreakthrough Time
Solid / Powder Nitrile 4-5 mil (0.10 mm)> 480 min
Dissolved (Aq.) Nitrile 4-5 mil (0.10 mm)> 480 min
Dissolved (DCM) PVA or Silver Shield Laminate> 240 min
Dissolved (THF) Butyl Rubber 15 mil> 30 min
  • Protocol: Double-gloving is mandatory when handling solutions. Wear a disposable nitrile glove over the chemically resistant laminate glove to preserve dexterity and grip.

C. Ocular Protection[3][4][5]
  • Standard: Chemical splash goggles (ANSI Z87.1 / EN 166).

  • Contraindication: Do not wear standard safety glasses with side shields when handling the dry powder. The acidic dust can bypass side shields and react with ocular moisture to cause chemical burns.

Operational Workflow & Decontamination

This workflow integrates safety checks directly into the experimental process.

Step 1: Pre-Weighing Setup
  • Verify fume hood airflow (Target: 100 fpm / 0.5 m/s).

  • Place an absorbent pad (plastic backed) on the work surface to capture powder spills.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent "fly-away" particles.

Step 2: Transfer and Solubilization
  • Weigh the solid into a tared vessel.

  • Immediate Containment: Cap the vessel before removing it from the balance enclosure.

  • Wipe the exterior of the vessel with a Kimwipe dampened in methanol to remove invisible dust residues.

Step 3: Decontamination (Self-Validating System)

If a spill occurs, or upon completion of work:

  • Dry Clean: Do not wet the powder initially (this creates an acidic paste). Sweep gently or use a HEPA vacuum.

  • Wet Clean: Wipe surface with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Validation: If the solution bubbles, acidic residue was present. Continue wiping until bubbling ceases.

  • Final Rinse: Water followed by Ethanol.

Visualized Safety Lifecycle

The following diagram illustrates the critical decision nodes for handling 6-Chloro-1-benzofuran-3-carboxylic acid.

SafetyLifecycle Start Start: Chemical Retrieval CheckState Check State: Solid vs. Solution Start->CheckState SolidPPE PPE: Nitrile Gloves + Goggles + Fume Hood CheckState->SolidPPE Solid SolventCheck Identify Solvent: DCM / THF / MeOH CheckState->SolventCheck In Solution Weighing Weighing: Use Static Control SolidPPE->Weighing Reaction Reaction Setup Weighing->Reaction SolventPPE PPE: Laminate/Butyl Gloves (Solvent Dependent) SolventCheck->SolventPPE SolventPPE->Reaction Decon Decon: Bicarbonate Neutralization Reaction->Decon Disposal Disposal: Halogenated Waste Decon->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of the compound.

Waste Disposal Strategy

Critical Classification: Halogenated Organic Waste.

Because of the Chlorine atom on the benzofuran ring, this compound cannot be disposed of in standard organic solvent waste streams (often used for fuels blending). It requires high-temperature incineration to prevent the formation of dioxins or incomplete combustion products.

  • Segregation: Collect in a dedicated carboy labeled "Halogenated Organics."

  • pH Adjustment: If the waste stream is highly acidic due to this compound, neutralize to pH 6-8 before long-term storage to prevent container degradation.

  • Labeling: Explicitly list "6-Chloro-1-benzofuran-3-carboxylic acid" on the manifest; do not use generic "Organic Acid" labels, as the halogen content dictates the incineration path.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71300234, Methyl 6-chloro-1-benzofuran-2-carboxylate (Analogous Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-benzofuran-3-carboxylic acid derivatives. Retrieved from [Link]

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